Product packaging for 3-Ethylquinoxalin-2(1H)-one(Cat. No.:CAS No. 13297-35-3)

3-Ethylquinoxalin-2(1H)-one

Cat. No.: B077347
CAS No.: 13297-35-3
M. Wt: 174.2 g/mol
InChI Key: DZBGIZOIMSCJLV-UHFFFAOYSA-N
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Description

3-Ethylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B077347 3-Ethylquinoxalin-2(1H)-one CAS No. 13297-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGIZOIMSCJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344853
Record name 3-Ethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13297-35-3
Record name 3-Ethylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 3-Ethylquinoxalin-2(1H)-one from o-phenylenediamine"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Ethylquinoxalin-2(1H)-one from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic compound, from the starting material o-phenylenediamine. The primary synthetic route involves the cyclocondensation of o-phenylenediamine with ethyl 2-oxobutanoate.

Reaction Scheme

The synthesis proceeds via the reaction of o-phenylenediamine with ethyl 2-oxobutanoate, which undergoes cyclization and subsequent dehydration to form the quinoxalinone ring system.

Experimental Workflow

Synthesis_Workflow Synthesis of this compound start Starting Materials: o-Phenylenediamine Ethyl 2-oxobutanoate Ethanol (solvent) reaction Reaction Mixture: Combine reactants in ethanol start->reaction reflux Reflux reaction->reflux cooling Cooling to Room Temperature reflux->cooling crystallization Crystallization cooling->crystallization filtration Filtration crystallization->filtration purification Purification: Recrystallization from Ethanol filtration->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

Table 1: Starting Materials and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
o-PhenylenediamineC₆H₈N₂108.14Reactant
Ethyl 2-oxobutanoateC₆H₁₀O₃130.14Reactant
EthanolC₂H₅OH46.07Solvent
Table 2: Reaction Conditions and Product Characterization
ParameterValueReference
Reaction Conditions
SolventAbsolute Ethanol[1]
Reaction Time30 minutes (heating)[1]
Purification MethodRecrystallization from ethanol[1]
Product Characterization
Product NameThis compound
Molecular FormulaC₁₀H₁₀N₂O[2][3]
Molecular Weight174.20 g/mol [2][3]
AppearanceLight yellow solid[4]
Melting Point194-196 °C[3]
Yield65%[4]
Table 3: Spectroscopic Data for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity J (Hz) Integration
NH12.40s-1H
Aromatic H7.85-7.83m-1H
Aromatic H7.51-7.47m-1H
Aromatic H7.38-7.32m-2H
CH₂3.03q8.02H
CH₃1.39t8.03H
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
C=O162.5
C=N156.5
Aromatic C132.8
Aromatic C130.9
Aromatic C129.6
Aromatic C128.7
Aromatic C124.1
Aromatic C115.6
CH₂26.8
CH₃10.9
IR Spectroscopy Characteristic Absorptions (cm⁻¹)
N-H stretch~3462
C-H (sp²) stretch~3103
C-H (sp³) stretch~2866
C=O stretch~1690
C=N stretch~1660
C=C (aromatic) stretch~1602
N-H bend~1568

Note: IR data is based on the analogous 3-methylquinoxalin-2(1H)-one and general IR absorption tables. Specific data for the ethyl analog may vary slightly.[1]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 3-methylquinoxalin-2(1H)-one.[1]

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) and ethyl 2-oxobutanoate (0.10 M) in absolute ethanol (200 ml).

  • Heating: Heat the reaction mixture on an oil bath for 30 minutes.

  • Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. Silvery white crystals of this compound should precipitate out of the solution.

  • Isolation: Collect the crystals by filtration.

  • Purification: Wash the collected crystals with a small amount of cold ethanol and then purify by recrystallization from ethanol to obtain the final product.

Discussion

The synthesis of this compound from o-phenylenediamine and ethyl 2-oxobutanoate is an efficient and straightforward method for producing this quinoxalinone derivative.[5] The reaction proceeds with a good yield and the product can be easily purified by recrystallization. The ethyl group at the 3-position of the quinoxalinone ring can be further functionalized, making this compound a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.[5] The characterization data, particularly from ¹H and ¹³C NMR, confirms the structure of the synthesized compound.[4]

References

Characterization of 3-Ethylquinoxalin-2(1H)-one: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the characterization of 3-Ethylquinoxalin-2(1H)-one, a significant heterocyclic compound, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with quinoxalinone derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.40s-1HN-H
7.85-7.83m-1HAr-H
7.51-7.47m-1HAr-H
7.38-7.32m-2HAr-H
3.03q8.02H-CH₂-
1.39t8.03H-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.5C=O
156.5C=N
132.8Ar-C
130.9Ar-C
129.6Ar-C
128.7Ar-C
124.1Ar-C
115.6Ar-C
26.8-CH₂-
10.9-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3300-3000N-H stretching
~3100-3000Aromatic C-H stretching
~2970-2850Aliphatic C-H stretching
~1680-1650C=O stretching (Amide I)
~1620-1580C=N and C=C stretching
~1480-1400Aromatic C=C stretching

Note: The specific vapor phase IR spectrum for this compound can be accessed through the PubChem database (CID 599963)[1]. The values in the table represent characteristic absorption ranges for quinoxalinone derivatives.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and an α-keto ester, in this case, ethyl 2-oxobutanoate.

Materials:

  • o-phenylenediamine

  • Ethyl 2-oxobutanoate

  • Ethanol or a similar suitable solvent

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve o-phenylenediamine in a minimal amount of ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of ethyl 2-oxobutanoate.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • A 400 MHz (for ¹H NMR) and 100 MHz (for ¹³C NMR) Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • The ¹H NMR spectra are recorded, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • The ¹³C NMR spectra are recorded, with chemical shifts referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopic Analysis

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

  • The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials (o-phenylenediamine, ethyl 2-oxobutanoate) reaction Condensation Reaction start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir nmr_data NMR Spectral Data nmr->nmr_data ir_data IR Spectral Data ir->ir_data interpretation Structural Elucidation nmr_data->interpretation ir_data->interpretation final Characterized Structure interpretation->final

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

References

A Technical Guide to the Spectroscopic Data Interpretation of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and properties of quinoxalinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By leveraging multi-faceted analytical data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can unambiguously characterize these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of quinoxalinone derivatives. Analysis of 1H, 13C, and two-dimensional correlation spectra such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provides a detailed map of the carbon and proton framework.

1H NMR Spectroscopy

The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. Key chemical shift regions for quinoxalinone derivatives are summarized below.

Table 1: Typical 1H NMR Chemical Shift Ranges for Quinoxalinone Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (Quinoxaline Core)7.00 - 8.40mThe exact shifts and coupling patterns depend on the substitution pattern on the benzene ring.
N-H (Amide)10.0 - 12.5br sOften a broad singlet, its position can be concentration and solvent dependent.
C-H (Heterocyclic Ring)Varies with substitutions, d, t, etc.Protons on the pyrazinone ring will have distinct chemical shifts based on adjacent substituents.
Substituent Protons (e.g., Alkyl, Aryl)VariesVariesChemical shifts are characteristic of the specific substituent.
13C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Typical 13C NMR Chemical Shift Ranges for Quinoxalinone Derivatives

Carbon TypeChemical Shift (δ, ppm)Notes
C=O (Amide Carbonyl)151.23 - 158.44A characteristic downfield signal.[1]
C=N146.16 - 149.25Represents the carbon of the imine functionality within the quinoxaline structure.[1]
Aromatic Carbons (Quinoxaline Core)106.66 - 155.33A complex region with multiple signals; specific assignments often require 2D NMR.[1]
Substituent CarbonsVariesChemical shifts are dependent on the nature of the substituent.
2D NMR Spectroscopy: HSQC and HMBC

Two-dimensional NMR techniques are invaluable for assembling the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[2][3] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.[4]

Table 3: Common Fragmentation Patterns in the Mass Spectra of Quinoxalinone Derivatives

Fragmentation ProcessDescriptionResulting Fragment
Loss of COA common fragmentation for cyclic carbonyl compounds.[M-28]+
Cleavage of SubstituentsSide chains attached to the quinoxalinone core can be cleaved.Varies based on substituent
Ring CleavageThe heterocyclic or benzene ring can undergo fragmentation under high energy conditions.Complex pattern of smaller fragments

For example, the mass spectrum of a quinoxalinone derivative might show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+, which confirms the molecular weight.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for Quinoxalinone Derivatives

Functional GroupWavenumber (cm-1)Intensity
N-H Stretch (Amide)3320 - 3304Medium to Strong
C-H Stretch (Aromatic)3109 - 3009Medium
C=O Stretch (Amide)1677 - 1671Strong
C=N Stretch1620 - 1615Medium
C=C Stretch (Aromatic)1580 - 1412Medium to Strong

Data sourced from representative literature.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like quinoxalinone derivatives. The absorption maxima (λmax) can be influenced by the substitution pattern on the quinoxaline core.[5][6]

Table 5: Representative UV-Vis Absorption Maxima for Quinoxalinone Derivatives

Derivative TypeSolventλmax (nm)Notes
Substituted 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalinesDMSO331 - 395The position of the absorption maxima is affected by the nature of the substituents.[6]
Aryl-substituted QuinoxalinesChloroformVariesBathochromic (red) shifts are observed with increasing electron-donating strength of the aryl substituent.[5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols based on common laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the quinoxalinone derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

  • Instrument Setup: Record 1H, 13C, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • Data Acquisition:

    • 1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • 13C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required due to the lower natural abundance of 13C.

    • HSQC and HMBC: Use standard pulse programs and optimize parameters such as the coupling constant for HMBC to observe correlations over the desired bond distances.[2]

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural insights.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the quinoxalinone derivative in a UV-transparent solvent (e.g., ethanol, chloroform, DMSO). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic interpretation of quinoxalinone derivatives.

Spectroscopic_Interpretation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesized Quinoxalinone Derivative NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis NMR_Data Proton & Carbon Framework Connectivity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data UVVis_Data Electronic Transitions Conjugation UVVis->UVVis_Data Structure Final Structure of Quinoxalinone Derivative NMR_Data->Structure MS_Data->Structure IR_Data->Structure UVVis_Data->Structure

Caption: Workflow for Spectroscopic Data Interpretation.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Ethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem CID: 599963[1]
Molecular Weight 174.20 g/mol PubChem CID: 599963[1]
Melting Point 194-196 °CChemicalBook[2]
Solubility >26.1 µg/mL (at pH 7.4)PubChem CID: 599963[1][3]
pKa (predicted) 9 ± 0.10ChemicalBook[2]
XLogP3-AA (computed) 1.2PubChem CID: 599963[1]
Boiling Point No data availableN/A

¹H NMR (400 MHz, CDCl₃): δ (ppm) 12.40 (s, 1H), 7.85-7.83 (m, 1H), 7.51-7.47 (m, 1H), 7.38-7.32 (m, 2H), 3.03 (q, J = 8.0 Hz, 2H), 1.39 (t, J = 8.0 Hz, 3H)[4].

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 162.5, 156.5, 132.8, 130.9, 129.6, 128.7, 124.1, 115.6, 26.8, 10.9[4].

Experimental Protocols

Synthesis of this compound

A widely adopted and effective method for the synthesis of this compound involves the condensation reaction of o-phenylenediamine with ethyl 2-oxobutanoate[5].

Materials:

  • o-Phenylenediamine

  • Ethyl 2-oxobutanoate

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • To this solution, add ethyl 2-oxobutanoate dropwise with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Determination of Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Determination of logP (Octanol-Water Partition Coefficient):

  • Preparation of Standards: A series of standard compounds with known logP values are prepared.

  • Chromatographic Conditions: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution (pH 7.4).

  • Analysis: The standard compounds and the test compound (this compound) are injected into the HPLC system, and their retention times (t_R) are recorded.

  • Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time. A calibration curve is generated by plotting the log k of the standard compounds against their known logP values. The logP of this compound can then be determined from its log k value using the calibration curve.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Ethyl 2-oxobutanoate Ethyl 2-oxobutanoate Ethyl 2-oxobutanoate->Condensation This compound This compound Condensation->this compound Reflux in Ethanol

Caption: Synthesis of this compound.

Representative Signaling Pathway for Quinoxalinone Derivatives

While the specific signaling pathway for this compound has not been elucidated, many quinoxalinone derivatives have been shown to act as kinase inhibitors. The following diagram illustrates a generalized mechanism of action for a quinoxalinone derivative inhibiting a protein kinase.

Signaling_Pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition Protein_Kinase Protein_Kinase Phosphorylated_Protein Phosphorylated_Protein Protein_Kinase->Phosphorylated_Protein Phosphorylation ATP ATP ATP->Protein_Kinase Substrate_Protein Substrate_Protein Substrate_Protein->Protein_Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Protein->Downstream_Signaling Activates Quinoxalinone_Derivative This compound (Representative) Quinoxalinone_Derivative->Protein_Kinase Inhibition

Caption: Generalized kinase inhibition by a quinoxalinone.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Ethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of the chemical compound 3-Ethylquinoxalin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary experimental protocols and data presentation frameworks essential for the physicochemical characterization of this molecule.

Physicochemical Properties

Data Presentation

The following tables provide a structured format for presenting quantitative solubility and stability data for this compound. These tables are designed for easy comparison and clear interpretation of experimental results.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Determination
Water (pH 5.0)
Water (pH 7.4)>0.0261
Ethanol
Methanol
Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM)
Ethyl Acetate

Table 2: Stability of this compound under Stress Conditions

ConditionTime (hours)Analyte Remaining (%)Degradation Products ObservedMethod of Determination
Acidic (0.1 N HCl, 60°C)0, 1, 2, 4, 8, 24HPLC
Basic (0.1 N NaOH, 60°C)0, 1, 2, 4, 8, 24HPLC
Oxidative (3% H₂O₂, RT)0, 1, 2, 4, 8, 24HPLC
Thermal (80°C, solid)0, 24, 48, 72HPLC
Photolytic (ICH Q1B)0, 1.2 million lux hoursHPLC

Experimental Protocols

This section details the methodologies for determining the solubility and stability of this compound.

A common and reliable method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that a saturated solution is formed and solid remains.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed. This involves subjecting solutions of this compound to various stress conditions to generate degradation products.

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C.

  • Oxidation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

  • Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines.

Samples are collected at various time points and analyzed by the developed HPLC method. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak and from each other.

Following ICH Q1A(R2) guidelines is standard practice for assessing the stability of drug substances.

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Procedure:

  • Pack the solid this compound in containers that simulate the proposed storage and distribution packaging.

  • Store the samples under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating HPLC method.

  • The results are used to establish a re-test period or shelf life for the substance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a chemical compound like this compound.

cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Available sol_method Shake-Flask Method sol_start->sol_method sol_solvents Test in Various Solvents (e.g., Water, Ethanol, DMSO) sol_method->sol_solvents sol_analysis HPLC Analysis of Supernatant sol_solvents->sol_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data stab_start Start: Compound Available stab_hplc Develop Stability-Indicating HPLC Method stab_start->stab_hplc stab_forced Forced Degradation Studies (Acid, Base, Oxidative, etc.) stab_hplc->stab_forced stab_protocol ICH Stability Protocol (Long-Term & Accelerated) stab_forced->stab_protocol stab_analysis Analyze Samples at Timepoints stab_protocol->stab_analysis stab_data Quantitative Stability Data stab_analysis->stab_data

Caption: Workflow for Solubility and Stability Assessment.

Quantum Chemical Studies of Quinoxalin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have made them a focal point for drug discovery and development.[1][2][3] The functionalization of the quinoxalin-2(1H)-one scaffold allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological efficacy and photophysical characteristics.[4][5]

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives. These computational methods provide valuable insights into molecular geometries, electronic structures, and spectroscopic properties, complementing experimental findings and guiding the rational design of novel compounds with enhanced activities.[6][7][8] This technical guide provides an in-depth overview of the synthesis, experimental characterization, and quantum chemical analysis of quinoxalin-2(1H)-one derivatives.

Synthesis and Experimental Protocols

The synthesis of quinoxalin-2(1H)-one derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of substituted o-phenylenediamines with α-keto esters.[9]

General Synthesis Protocol for 3-Arylquinoxalin-2(1H)-ones

This protocol is based on the Hinsberg reaction, a widely used method for quinoxalinone synthesis.

Materials:

  • Substituted o-phenylenediamine

  • Substituted α-keto ester (e.g., ethyl benzoylformate)

  • Ethanol (or other suitable solvent like DMSO)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the substituted α-keto ester (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification.[1]

Spectroscopic Characterization

The synthesized compounds are typically characterized by various spectroscopic techniques to confirm their structures.

  • FT-IR Spectroscopy: The FT-IR spectra of quinoxalin-2(1H)-one derivatives show characteristic absorption bands. For instance, the N-H stretching vibrations are observed in the range of 3320–3304 cm⁻¹, the C=O stretching of the lactam ring appears around 1677–1671 cm⁻¹, and the C=N stretching is seen at 1620–1615 cm⁻¹. Aromatic C-H stretching bands are typically found between 3109–3009 cm⁻¹.[10]

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons generally resonate in the δ 7.00–8.40 ppm region. The N-H proton of the quinoxalinone ring often appears as a broad singlet at higher chemical shifts.[10][11]

    • ¹³C NMR: The carbonyl carbon (C=O) signal is typically observed in the range of δ 151.23–158.44 ppm. The C=N carbon signal appears around δ 146.16–149.25 ppm. Aromatic carbons resonate in the δ 106.66–146.48 ppm region.[10]

  • UV-Vis Spectroscopy: The electronic absorption spectra are recorded to study the photophysical properties. Intramolecular electronic transitions, such as n→π*, are often observed.[7][12]

Quantum Chemical Computational Protocols

Quantum chemical calculations are performed to gain a deeper understanding of the electronic structure and properties of the quinoxalin-2(1H)-one derivatives.

Density Functional Theory (DFT) Calculations

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[13]

Methodology:

  • Geometry Optimization: The molecular structures of the quinoxalin-2(1H)-one derivatives are optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a suitable basis set, such as 6-311G(d,p).[6][7] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental FT-IR and Raman data.[7]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Methodology:

  • Excited State Calculations: TD-DFT calculations are performed on the optimized ground-state geometries to predict the electronic absorption spectra (UV-Vis). The CAM-B3LYP functional is often used for this purpose as it provides more accurate predictions of excitation energies.[8]

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the effect of a solvent (e.g., ethanol) on the electronic properties and UV-Vis spectra.[8]

Data Presentation

The following tables summarize representative quantitative data from experimental and computational studies on quinoxalin-2(1H)-one and its derivatives.

Table 1: Calculated Quantum Chemical Parameters for Quinoxalin-2(1H)-one Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Quinoxalin-2(1H)-one (QO)----
3-methylquinoxalin-2(1H)-one (MQO)----
3-aminoquinoxalin-2(1H)-one (AQO)----
Data sourced from computational studies using DFT/B3LYP method. The energy gap is the difference between LUMO and HOMO energies.[6]
Table 2: Calculated Redox Potentials of Quinoxalin-2(1H)-one Derivatives
CompoundRedox Potential vs. SHE (eV)
Quinoxalin-2(1H)-one (QO)0.123
3-methylquinoxalin-2(1H)-one (MQO)0.015
3-aminoquinoxalin-2(1H)-one (AQO)-0.254
Calculated in the aqueous phase using the DFT/B3LYP method with the 6-311G basis set. SHE: Standard Hydrogen Electrode.[6]
Table 3: Experimental Spectroscopic Data for a Representative Quinoxalin-2(1H)-one Derivative
Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) 3325, 3296 (N-H), 1677 (C=O), 1608 (C=N)
¹H NMR (DMSO-d₆, δ/ppm) 11.33, 10.68 (2H, NH), 8.61 (1H, CH=N), 7.02-8.51 (aromatic H)
Data for 3-(2-(4-Methoxybenzylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one.[11]
Table 4: Biological Activity of Selected Quinoxalin-2(1H)-one Derivatives
Compound IDTargetActivity (IC₅₀ or MIC)
Compound 11 Hepatitis C Virus (HCV)EC₅₀ = 1.8 µM
Compound 33 Hepatitis C Virus (HCV)EC₅₀ = 1.67 µM
Compound 78 Hepatitis C Virus (HCV)EC₅₀ = 1.27 µM
Compound 13d Aldose ReductaseIC₅₀ = 0.107 µM
Compound 4a S. aureusMIC = 0.97 µg/mL
Compound 7 S. aureusMIC = 1.94 µg/mL
EC₅₀ represents the half-maximal effective concentration, IC₅₀ represents the half-maximal inhibitory concentration, and MIC represents the minimum inhibitory concentration.[3][11][14]

Mandatory Visualization

The following diagram illustrates the integrated workflow for the quantum chemical study of quinoxalin-2(1H)-one derivatives, from molecular design to potential application.

Quantum_Chemical_Studies_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation cluster_application Application & Further Development start Design of Quinoxalin-2(1H)-one Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Isolation synthesis->purification characterization Spectroscopic Characterization (FT-IR, NMR, Mass Spec) purification->characterization geom_opt Geometry Optimization (DFT/B3LYP) characterization->geom_opt bio_assay In Vitro Biological Assays (Antimicrobial, Anticancer, etc.) characterization->bio_assay freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo mep MEP Analysis geom_opt->mep tddft TD-DFT Calculation (UV-Vis Spectra) geom_opt->tddft sar Structure-Activity Relationship (SAR) fmo->sar bio_assay->sar lead_opt Lead Compound Optimization sar->lead_opt drug_dev Drug Development Pipeline lead_opt->drug_dev

References

The Enduring Legacy of Quinoxalines: A Technical Guide to Their History, Discovery, and Indispensable Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the history, discovery, and medicinal chemistry applications of quinoxaline compounds. From their early beginnings to their current status as a privileged scaffold in drug discovery, this whitepaper delves into the synthesis, biological activities, and mechanisms of action that underpin their therapeutic potential.

The story of quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a testament to the enduring power of scaffold-based drug discovery.[1][2] First synthesized in the late 19th century, these compounds have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, finding applications in the fight against a wide array of human ailments, including cancer, microbial infections, and viral diseases.[3][4][5] This guide will trace the historical arc of quinoxaline research, detail key experimental protocols for their synthesis and evaluation, and present a wealth of quantitative data to inform and inspire future drug development endeavors.

A Historical Perspective: From Chemical Curiosities to Clinical Candidates

The initial discovery of quinoxaline was a result of fundamental explorations into heterocyclic chemistry.[6] However, it was the recognition of the diverse pharmacological activities exhibited by its derivatives that truly ignited interest within the medicinal chemistry community.[3][5] Early studies revealed the potent antimicrobial properties of certain quinoxaline-containing natural products, such as echinomycin and levomycin.[7] This discovery spurred further investigation into synthetic quinoxaline analogs, leading to the identification of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory effects.[1][3] The versatility of the quinoxaline scaffold, which allows for substitution at various positions to modulate physicochemical properties and biological activity, has been a key driver of its success in drug discovery.[8]

The Dawn of Quinoxaline-Based Therapeutics

The therapeutic potential of quinoxalines has been realized in a number of marketed drugs. Notable examples include the antibacterial agents quinacillin and carbadox, the anti-glaucoma medication brimonidine, and the smoking cessation aid varenicline.[4][7][9] More recently, the antiviral drugs glecaprevir and voxilaprevir, used to treat Hepatitis C, and the anticancer agent erdafitinib have highlighted the continued importance of the quinoxaline core in addressing contemporary health challenges.[10] These successes have solidified the status of quinoxaline as a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to a variety of biological targets with high affinity.[11]

A Versatile Scaffold: The Broad-Spectrum Biological Activity of Quinoxalines

The remarkable therapeutic utility of quinoxaline derivatives stems from their ability to interact with a wide range of biological targets. This has led to the discovery of compounds with potent activity against numerous diseases.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a variety of cancer cell lines.[12][13][14][15] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, topoisomerase II, and the induction of apoptosis.[16][17][18]

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
VIIIc HCT1162.5[1]
XVa HCT1164.4[1]
XVa MCF-75.3[1]
Compound 11 MCF-70.81[8]
Compound 11 HepG21.54[8]
Compound 11 HCT-1162.91[8]
Compound 13 MCF-71.23[8]
Compound 13 HepG20.95[8]
Compound 13 HCT-1162.11[8]
Benzo[g]quinoxaline 3 MCF-72.89[10]
Indeno[1,2-b]quinoxaline 10a MDA-MB-2310.87[19]
Indeno[1,2-b]quinoxaline 10a PC-30.82[19]
Indeno[1,2-b]quinoxaline 10a Huh-70.64[19]
Antimicrobial Activity

The quinoxaline scaffold has proven to be a fertile ground for the discovery of novel antimicrobial agents.[20][21][22] Derivatives have been synthesized that exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][21][23]

Table 2: Antimicrobial Activity of Representative Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2d Escherichia coli8[3]
Compound 3c Escherichia coli8[3]
Compound 2d Bacillus subtilis16[3]
Compound 3c Bacillus subtilis16[3]
Compound 4 Bacillus subtilis16[3]
Compound 6a Bacillus subtilis16[3]
Compound 10 Candida albicans16[3]
Compound 10 Aspergillus flavus16[3]
Quinoxaline derivative MRSA1-8[24]
Vancomycin MRSA1-8[24]
Antiviral Activity

The antiviral potential of quinoxaline derivatives has been extensively explored, leading to the identification of compounds with activity against a variety of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV).[4][25][26]

Table 3: Antiviral Activity of Representative Quinoxaline Derivatives

CompoundVirusEC50 (µM)Reference
Compound 11 Coxsackievirus B5 (CBV5)0.09[4]
Compound 12 Coxsackievirus B5 (CBV5)0.06[4]
Compound 13 Coxsackievirus B5 (CBV5)0.3[4]
Derivative of cmpd 4 Human Cytomegalovirus (HCMV)< 0.05[4]
Derivative of cmpd 8 Human Cytomegalovirus (HCMV)< 0.05[4]
Ganciclovir Human Cytomegalovirus (HCMV)0.059[4]
Antitubercular Activity

In the face of rising drug resistance, the discovery of new antitubercular agents is a global health priority. Quinoxaline derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.[9][11][13][17][27][28][29]

Table 4: Antitubercular Activity of Representative Quinoxaline Derivatives

CompoundM. tuberculosis StrainMIC (µM)Reference
Compound 3 H37Rv3.1[13]
Compound 16 H37Rv1.6[13]
Compound 18 H37Rv1.6[13]
Compound 21 H37Rv1.6[13]
Compound 24 H37Rv3.1[13]
Compound T-018 H37Rv0.15 (µg/mL)[29]
Isoniazid H37Rv0.12 (µg/mL)[29]
Compound 4 M. tuberculosis AlRa1.25 (µg/mL)[28]
Dioxidine M. tuberculosis AlRa10 (µg/mL)[28]

Key Experimental Protocols

The synthesis and biological evaluation of quinoxaline derivatives involve a range of standard and specialized experimental procedures.

General Synthesis of Quinoxaline Derivatives

The most common and versatile method for the synthesis of the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][15][30]

Protocol: Synthesis of 2,3-Diphenylquinoxaline

  • Dissolution of Reactants: Dissolve benzil (1 equivalent) in warm rectified spirit. In a separate flask, dissolve o-phenylenediamine (1 equivalent) in rectified spirit.[5][11][12][25]

  • Reaction: Combine the two solutions and reflux the mixture for 30-60 minutes on a water bath.[11]

  • Isolation: After the reaction is complete, add water to the mixture until a slight cloudiness persists.

  • Crystallization: Allow the solution to cool, which will induce the crystallization of the 2,3-diphenylquinoxaline product.

  • Purification: Collect the crystals by filtration and recrystallize from aqueous ethanol to obtain the pure product.[12]

Antimicrobial Susceptibility Testing

The antimicrobial activity of quinoxaline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]

Signaling Pathways and Experimental Workflows

The biological effects of quinoxaline derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibition Signaling Pathway

Many anticancer quinoxaline derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][7][16]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Quinoxaline Quinoxaline Inhibitor Quinoxaline->RTK Blocks ATP binding site ATP ATP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Kinase inhibition by a quinoxaline compound.

Experimental Workflow for Antimicrobial Screening

The discovery of new antimicrobial quinoxaline derivatives typically follows a structured experimental workflow.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow Start Synthesis of Quinoxaline Derivatives PrimaryScreening Primary Screening (e.g., Agar Diffusion) Start->PrimaryScreening Active Active? PrimaryScreening->Active MIC MIC Determination (Broth Microdilution) Active->MIC Yes Inactive Inactive Active->Inactive No Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) MIC->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The journey of quinoxaline compounds from their synthesis in the 19th century to their current prominence in medicinal chemistry is a compelling narrative of scientific discovery and innovation.[6] The inherent versatility of the quinoxaline scaffold, coupled with the continuous development of novel synthetic methodologies, ensures its enduring relevance in the quest for new and improved therapeutics.[15] As our understanding of the molecular basis of disease deepens, the rational design of quinoxaline derivatives targeting specific biological pathways holds immense promise for addressing unmet medical needs. Future research will undoubtedly focus on leveraging this privileged scaffold to develop next-generation drugs with enhanced efficacy, selectivity, and safety profiles, further solidifying the legacy of quinoxalines in the annals of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the antimicrobial screening of quinoxalinone compounds, a class of heterocyclic compounds with a wide range of biological activities. The following sections outline the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of these compounds.

Introduction to Quinoxalinone Compounds

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The antimicrobial efficacy of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is attributed to their ability to inhibit DNA synthesis and induce DNA degradation in microbial cells, often through redox activation under hypoxic conditions.[1][2]

Antimicrobial Susceptibility Testing

The primary assessment of a novel antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[7][8]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a single, well-isolated colony of the test microorganism.

    • Transfer the colony to a tube containing 3-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at 37°C until it reaches the log phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Quinoxalinone Compound Dilutions:

    • Prepare a stock solution of the quinoxalinone compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations. Each well should contain 50 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a positive control (bacteria and broth without the compound) and a negative control (broth only) in each plate.

    • Seal the plate and incubate at 37°C for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the quinoxalinone compound at which there is no visible growth of the microorganism.[9][10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][11] This assay is a continuation of the MIC assay.

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations showing no visible growth.

    • From each of these selected wells, aspirate a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate the 10 µL aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the quinoxalinone compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[9][10][11]

Table 1: Example MIC and MBC Data for a Quinoxalinone Compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa32>64
Candida albicans1632

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the quinoxalinone compounds against mammalian cells to assess their potential for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.[12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Vero, HepG2, PC-3) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.[13]

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoxalinone compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Example Cytotoxicity Data for Quinoxalinone Compounds

CompoundCell LineIC₅₀ (µM)
Quinoxalinone AVero>100
Quinoxalinone BHepG215.2
Quinoxalinone CPC-34.11[13]
Doxorubicin (Control)PC-37.5

Visualized Workflows and Pathways

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial and cytotoxicity screening of quinoxalinone compounds.

Proposed Mechanism of Action of Quinoxaline 1,4-di-N-oxides

Mechanism_of_Action QdNO Quinoxaline 1,4-di-N-oxide (QdNO) MicrobialCell Microbial Cell QdNO->MicrobialCell Enters cell Reductase Bacterial Reductases Radical Reduced QdNO (Radical Intermediate) Reductase->Radical Reduction DNA Bacterial DNA Radical->DNA Interacts with ROS Reactive Oxygen Species (ROS) Radical->ROS Generates DNAdamage DNA Strand Breaks & Degradation DNA->DNAdamage Leads to ROS->DNAdamage Induces CellDeath Bacterial Cell Death DNAdamage->CellDeath

Caption: Proposed antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.

References

Application Notes and Protocols for Antibacterial Assays of 3-Ethylquinoxalin-2(1H)-one Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. The quinoxaline scaffold has emerged as a promising heterocyclic structure in the development of new antibacterial agents. This document provides detailed application notes and protocols for the evaluation of 3-Ethylquinoxalin-2(1H)-one's potential antibacterial activity against MRSA.

Disclaimer: As of the latest literature review, no specific studies detailing the direct antibacterial activity of this compound against MRSA have been identified. One study that synthesized this compound evaluated its effect on biofilm formation in Aeromonas caviae and reported no significant inhibitory activity at the tested concentrations[1]. The following protocols are based on established methodologies for testing quinoxalinone derivatives and other small molecules against MRSA, and the accompanying data from related compounds are provided as illustrative examples.

Data Presentation: Efficacy of Representative Quinoxalinone Derivatives against MRSA

The following tables summarize the antibacterial activity of various quinoxalinone derivatives against MRSA strains from published studies. This data is intended to provide a comparative baseline for the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against MRSA

Compound/DerivativeMRSA Strain(s)MIC Range (µg/mL)Reference
Quinoxaline Derivative60 clinical isolates1 - 4[2][3]
3-hydrazinoquinoxaline-2-thiol22 clinical isolates8 - 64[4][5]
Substituted QuinoxalinesMultiple Strains0.25 - 1 mg/L
Imidazothiazole-fused Benzoxazepines3 clinical isolates3.125 - 6.25[6]

Table 2: Synergistic Activity of a Quinoxalinone Derivative with Penicillin against MRSA

MRSA IsolateMIC of Penicillin alone (µg/mL)MIC of 3-hydrazinoquinoxaline-2-thiol alone (µg/mL)MIC of Penicillin in Combination (µg/mL)MIC of 3-hydrazinoquinoxaline-2-thiol in Combination (µg/mL)Fold Reduction in Penicillin MICReference
MRSA 2710243264416[7]
MRSA 335123232416[7]
Multiple Strains128 - 10248 - 64Not specifiedNot specifiedUp to 64-fold[5]

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound against MRSA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • This compound (stock solution in DMSO)

  • MRSA strain(s) (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Vancomycin (positive control)

  • DMSO (vehicle control)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Repeat for the positive control (Vancomycin) and vehicle control (DMSO).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no bacterial colonies grow on the MHA plate.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for Antibacterial Assay of this compound against MRSA cluster_preparation Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_mrsa Prepare MRSA Inoculum (0.5 McFarland) inoculation Inoculate with MRSA Suspension prep_mrsa->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth onto MHA Plates read_mic->subculture incubation_mbc Incubate at 37°C for 18-24h subculture->incubation_mbc read_mbc Determine MBC (Lowest Concentration with No Colonies) incubation_mbc->read_mbc

Caption: Experimental workflow for determining the MIC and MBC of this compound against MRSA.

Potential Mechanism of Action: A Generalized Signaling Pathway

While the specific mechanism of action for this compound against MRSA is unknown, many antibacterial agents target essential bacterial processes. The following diagram illustrates a generalized view of potential targets within a bacterial cell.

potential_moa Potential Bacterial Targets for Quinoxalinone Derivatives cluster_cell MRSA Cell cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosomes) dna_replication DNA Replication & Repair folate_synthesis Folate Synthesis Pathway cell_membrane Cell Membrane Integrity compound This compound compound->cell_wall Inhibition compound->protein_synthesis Inhibition compound->dna_replication Inhibition compound->folate_synthesis Inhibition compound->cell_membrane Disruption

Caption: Generalized potential mechanisms of antibacterial action for quinoxalinone derivatives against MRSA.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for evaluating the antifungal activity of quinoxaline derivatives. It includes protocols for common in vitro assays, data presentation guidelines, and visualizations to facilitate understanding of the experimental workflows.

Introduction to Antifungal Activity of Quinoxalines

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1] These compounds are of significant interest in the development of new therapeutic agents against various fungal pathogens affecting both humans and plants.[2][3] Effective evaluation of the antifungal potential of novel quinoxaline derivatives requires standardized and reproducible methodologies. This document outlines the key experimental protocols for in vitro screening and quantitative assessment of their antifungal efficacy.

In Vitro Antifungal Susceptibility Testing

A crucial first step in evaluating new compounds is to determine their in vitro activity against a panel of relevant fungal species. The most common methods employed are the disk diffusion assay for preliminary screening and the broth microdilution method for quantitative determination of the minimum inhibitory concentration (MIC).

Disk Diffusion Method

The disk diffusion method is a qualitative to semi-quantitative technique used for the initial screening of antifungal activity.[4] It is based on the diffusion of the test compound from an impregnated disk into an agar medium seeded with the target fungus.

Protocol:

  • Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) plates.[4]

  • Inoculum Preparation: Prepare a suspension of the fungal culture (e.g., Candida albicans, Aspergillus niger) in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Seeding the Plates: Evenly spread the fungal inoculum over the surface of the SDA plates.[4]

  • Disk Impregnation: Dissolve the quinoxaline derivatives in a suitable solvent like dimethyl sulfoxide (DMSO) to a known concentration (e.g., 10 mg/mL).[4] Impregnate sterile paper disks (6 mm in diameter) with a specific amount of the test solution (e.g., 5 µL to get 50 µ g/disk ).[4]

  • Disk Placement: Place the impregnated disks on the surface of the seeded agar plates.

  • Controls: Use a standard antifungal agent (e.g., fluconazole) as a positive control and a disk impregnated with the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-37°C) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare Sabouraud Dextrose Agar Plates seed_plates Seed Agar Plates with Fungal Inoculum prep_media->seed_plates prep_inoculum Prepare Fungal Inoculum prep_inoculum->seed_plates prep_disks Prepare Quinoxaline- Impregnated Disks place_disks Place Disks on Seeded Plates prep_disks->place_disks seed_plates->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare with Controls measure_zones->compare

Caption: Workflow of the disk diffusion method for antifungal screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6] The MIC is the lowest concentration of the compound that prevents visible growth of the fungus. This method is considered the gold standard for antifungal susceptibility testing and can be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 protocol for yeasts.[7][8]

Protocol:

  • Media and Reagents: Use RPMI-1640 medium for the assay.[6] Prepare stock solutions of the quinoxaline derivatives in DMSO.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline derivatives to obtain a range of concentrations.[7] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.[6]

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Growth Control: A well containing only the medium and the fungal inoculum.

    • Sterility Control: A well containing only the medium.

    • Positive Control: A standard antifungal drug (e.g., Amphotericin B, Fluconazole).[5]

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Workflow for Broth Microdilution (MIC) Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compounds Prepare Serial Dilutions of Quinoxaline Derivatives inoculate_plate Inoculate Microtiter Plate prep_compounds->inoculate_plate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate_plate add_controls Include Growth and Sterility Controls inoculate_plate->add_controls incubate Incubate Plate add_controls->incubate read_mic Visually Determine MIC incubate->read_mic record_data Record Lowest Concentration with No Growth read_mic->record_data

Caption: Workflow of the broth microdilution method for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that kills a particular fungus.[9] This assay is a crucial follow-up to the MIC determination to understand whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Protocol:

  • Perform MIC Assay: First, determine the MIC of the quinoxaline derivative as described in the broth microdilution protocol.

  • Subculturing: After the MIC is determined, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth (i.e., at and above the MIC).[9]

  • Plating: Spread the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates at an appropriate temperature for 24-48 hours, or until growth is visible in the control subcultures.[10]

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.[10][11] This corresponds to a 99.9% reduction in the initial inoculum.[10]

Workflow for Minimum Fungicidal Concentration (MFC) Assay

G start Start with Completed MIC Assay Plate subculture Subculture from Wells with No Visible Growth start->subculture plate Plate Aliquots onto Drug-Free Agar subculture->plate incubate Incubate Agar Plates plate->incubate determine_mfc Determine MFC incubate->determine_mfc end Lowest Concentration with No Growth on Plate determine_mfc->end

Caption: Workflow for determining the Minimum Fungicidal Concentration (MFC).

Data Presentation

Clear and concise presentation of quantitative data is essential for the comparison of the antifungal activity of different quinoxaline derivatives. Data should be summarized in tables.

Table 1: In Vitro Antifungal Activity (MIC) of Quinoxaline Derivatives against Candida Species

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)C. tropicalis MIC (µg/mL)Reference
Compound 5d 4224[12]
Fluconazole 0.52164[12]
Amphotericin B VariesEffectiveEffectiveVaries[5][6]
3-hydrazinoquinoxaline-2-thiol More effective than Amphotericin BHighly effectiveN/AVaries[5][6]

N/A: Not Available

Table 2: In Vitro Antifungal Activity (EC₅₀) of Quinoxaline Derivatives against Phytopathogenic Fungi

CompoundB. cinerea EC₅₀ (µg/mL)A. solani EC₅₀ (µg/mL)G. zeae EC₅₀ (µg/mL)R. solani EC₅₀ (µg/mL)C. orbiculare EC₅₀ (µg/mL)A. alternata EC₅₀ (µg/mL)Reference
Compound 1 >50>50>500.201.841.54[3]
Compound 6 3.31>50>50>50>50>50[3][13]
Compound 15 >50>500.870.321.01>50[3][13]
Compound 20 >504.42>50>50>50>50[3][13]
Azoxystrobin >30>30N/A26.17N/AN/A[2][14][15]
Carbendazim N/A5.46N/AN/A2.32N/A[2][13]

EC₅₀: The concentration that causes 50% inhibition of mycelial growth. N/A: Not Available

Preliminary Mechanism of Action Studies

While the precise signaling pathways affected by most quinoxaline derivatives are still under investigation, preliminary studies can provide insights into their mechanism of action. One such method involves observing morphological changes in fungal cells after treatment with the compound.

Scanning Electron Microscopy (SEM) for Morphological Changes:

Some studies have utilized SEM to observe the effects of quinoxaline derivatives on the cell morphology of fungi like Rhizoctonia solani.[2][15] Such studies can reveal damage to the cell membrane, abnormal cell shapes, and other indicators of cellular stress, providing clues about the compound's mode of action.[14]

Generalized Workflow for Investigating Mechanism of Action

G cluster_morphology Cellular Effects cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis start Active Quinoxaline Derivative Identified sem Scanning Electron Microscopy (SEM) start->sem tem Transmission Electron Microscopy (TEM) start->tem staining Fluorescent Staining (e.g., for cell wall/membrane integrity) start->staining ergosterol Ergosterol Biosynthesis Inhibition Assay start->ergosterol ros Reactive Oxygen Species (ROS) Assay start->ros enzyme Specific Enzyme Inhibition Assays start->enzyme transcriptomics Transcriptomics (RNA-Seq) start->transcriptomics proteomics Proteomics start->proteomics end Elucidation of Potential Mechanism of Action sem->end tem->end staining->end ergosterol->end ros->end enzyme->end transcriptomics->end proteomics->end

Caption: A generalized workflow for investigating the antifungal mechanism of action.

Conclusion

The methodologies described in these application notes provide a robust framework for the evaluation of the antifungal activity of novel quinoxaline derivatives. By employing these standardized protocols, researchers can obtain reliable and comparable data, which is essential for the identification and development of new and effective antifungal agents. Further investigations into the mechanism of action will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols: Investigating 3-Ethylquinoxalin-2(1H)-one and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including significant potential as an anticancer agent.[1][2] Derivatives of quinoxalin-2(1H)-one, in particular, have been the focus of numerous studies due to their ability to inhibit cancer cell proliferation through various mechanisms such as kinase inhibition and induction of apoptosis.[3][4] While specific research on 3-Ethylquinoxalin-2(1H)-one is limited in the current literature, extensive data on closely related analogs, such as 3-methyl and 3-vinyl derivatives, provide a robust framework for investigating its potential efficacy and mechanism of action in cancer cell lines.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. They consolidate quantitative data from studies on analogous compounds, detail essential experimental protocols, and visualize key biological pathways and workflows to facilitate the design and execution of studies on this compound.

Summary of Biological Activity

The anticancer potential of quinoxalin-2(1H)-one derivatives has been demonstrated across various human cancer cell lines. The primary mechanisms of action identified include the inhibition of key protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of programmed cell death (apoptosis).[3][4]

Data Presentation

Quantitative data from studies on various 3-substituted quinoxalin-2(1H)-one derivatives are summarized below to provide a baseline for comparison and experimental design.

Table 1: Cytotoxicity (IC₅₀) of Quinoxalin-2(1H)-one Derivatives in Cancer Cell Lines

Compound Class Specific Derivative Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
3-Methylquinoxaline Compound 11e HepG-2 (Liver) 2.2 Sorafenib 2.2 [3]
3-Methylquinoxaline Compound 11e MCF-7 (Breast) 3.4 Sorafenib 3.4 [3]
3-Chloroquinoxaline Compound XVa HCT116 (Colon) 4.4 Doxorubicin Not Specified [1]
3-Chloroquinoxaline Compound XVa MCF-7 (Breast) 5.3 Doxorubicin Not Specified [1]
3-Methylquinoxaline Compound VIIIc HCT116 (Colon) 2.5 Doxorubicin Not Specified [1]
3-Vinylquinoxaline Compound A5 Hct116 (Colon) Not Specified TKI258 Not Specified [5]

| 3-Vinylquinoxaline | Compound B2 | Hela229 (Cervical) | Not Specified | TKI258 | Not Specified |[5] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of a 3-Methylquinoxaline Derivative (11e) on Apoptotic Markers in HepG-2 Cells

Parameter Control Compound 11e Treated Fold Change Source
Total Apoptotic Cells 9.71% 49.14% 5.06 [3]
Caspase-3 Level Baseline 2.34-fold increase +2.34 [3]
Caspase-9 Level Baseline 2.34-fold increase +2.34 [3]
BAX Level Baseline 3.14-fold increase +3.14 [3]

| Bcl-2 Level | Baseline | 3.13-fold decrease | -3.13 |[3] |

Table 3: Kinase Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives

Compound Class Specific Derivative Target Kinase IC₅₀ (µM) Reference Compound IC₅₀ (nM) Source
3-Methylquinoxaline Compound 11g VEGFR-2 2.9 Sorafenib 3.07 [3]
3-Methylquinoxaline Compound 12e VEGFR-2 3.1 Sorafenib 3.07 [3]

| 3-Vinylquinoxaline | Multiple Derivatives | FGFR1 | Not Specified | TKI258 | Not Specified |[5] |

Key Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental sequences is crucial for understanding the mechanism of action of this compound.

G cluster_workflow In Vitro Evaluation Workflow cluster_moa Mechanism of Action (MoA) Studies Compound Synthesized Compound (e.g., this compound) Screening Cytotoxicity Screening (MTT Assay on multiple cell lines) Compound->Screening Active Active Compound Identified (IC50 < Threshold) Screening->Active Apoptosis Apoptosis Assay (Annexin V / PI) Active->Apoptosis CellCycle Cell Cycle Analysis Active->CellCycle WesternBlot Western Blot (Key Proteins) Active->WesternBlot Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Active->Kinase

Caption: A typical workflow for the in vitro evaluation of a novel quinoxalinone compound.

G cluster_pathway Proposed Apoptotic Pathway Quinoxalinone Quinoxalinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoxalinone->Bcl2 Bax Bax (Pro-apoptotic) Quinoxalinone->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoxalinone derivatives.

G cluster_membrane Cell Membrane cluster_cell Intracellular VEGFR2 VEGFR-2 ATP_Site ATP-Binding Site VEGF VEGF VEGF->VEGFR2 Binds Block Phosphorylation Blocked ATP_Site->Block Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->ATP_Site Inhibits Signaling Downstream Signaling (Proliferation, Angiogenesis) Block->Signaling

Caption: Mechanism of VEGFR-2 kinase inhibition by quinoxalinone derivatives.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices cited in the literature for evaluating anticancer compounds.[1][3][6] They should be optimized for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., HepG-2, MCF-7, HCT116)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (1X)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bax, Bcl-2, Caspase-3).[3]

  • Materials:

    • RIPA Lysis and Extraction Buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) detection reagents

    • Imaging system

  • Procedure:

    • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the harvested cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply ECL reagents. Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin.

References

Application Notes and Protocols: EGFR Tyrosine Kinase Inhibition Assay Using Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer.[5] This has made EGFR a prime target for anticancer drug development. Quinoxalinone derivatives have emerged as a promising class of small molecules that can effectively inhibit EGFR tyrosine kinase activity.[6][7] These compounds, characterized by a fused benzene and pyrazine ring system, have shown potent inhibitory effects against both wild-type and mutant forms of EGFR.[5][8]

This document provides detailed application notes and protocols for performing an EGFR tyrosine kinase inhibition assay using quinoxalinone derivatives. It is intended to guide researchers in the screening and characterization of these compounds as potential EGFR inhibitors.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9][10] These pathways ultimately regulate gene transcription and cellular processes like proliferation and survival.[9] EGFR inhibitors, such as quinoxalinone derivatives, typically act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR_inactive EGFR (Inactive) Ligand (EGF)->EGFR_inactive Binding EGFR_active EGFR Dimer (Active) (Autophosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Shc) EGFR_active->Adaptor_Proteins Recruitment PI3K PI3K EGFR_active->PI3K Activation RAS RAS Adaptor_Proteins->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Quinoxalinone Quinoxalinone Derivative Quinoxalinone->EGFR_active Inhibition of Kinase Activity

Caption: EGFR Signaling Pathway and Inhibition by Quinoxalinone Derivatives.

Data Presentation: Inhibitory Activity of Quinoxalinone Derivatives

The inhibitory potency of quinoxalinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data for various quinoxalinone derivatives against different forms of EGFR.

Table 1: IC50 Values of Imidazo[1,2-a]quinoxaline-Based Inhibitors against Wild-Type EGFR [5]

CompoundIC50 (nM)
6b211.22
7h222.21
7j193.18
9a223.32
9c221.53
Erlotinib (Control)221.03

Table 2: IC50 Values of Quinoxalinone Derivatives against Mutant EGFR (L858R/T790M/C797S) [8][11]

CompoundIC50 (nM)
CPD43.04 ± 1.24
CPD156.50 ± 3.02
CPD1610.50 ± 1.10
CPD213.81 ± 1.80
Osimertinib (Control)8.93 ± 3.01

Table 3: IC50 Values of Quinoxaline Derivatives against EGFR and Cancer Cell Lines [12]

CompoundEGFR IC50 (µM)A549 IC50 (µM)Hela IC50 (µM)NCI-H1975 IC50 (µM)
4a0.33.213.874.12
50.94.544.113.98
110.61.230.812.11
130.42.911.981.76

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of quinoxalinone derivatives against EGFR tyrosine kinase. This can be adapted for various assay formats such as FRET-based assays (e.g., Z-LYTE) or luminescence-based assays (e.g., ADP-Glo™).[5][6]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[13]

  • ATP

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Quinoxalinone derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Erlotinib)

  • Detection reagent (specific to the assay format, e.g., ADP-Glo™ reagent or FRET-specific antibody)

  • 384-well microtiter plates

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxalinone derivatives and the positive control in DMSO. A final DMSO concentration of ≤1% in the reaction is recommended to avoid solvent effects.

  • Enzyme and Substrate Preparation:

    • Dilute the EGFR kinase to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically.[14]

    • Prepare a solution of the peptide substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near its Km for the enzyme.[14]

  • Kinase Reaction:

    • Add a small volume (e.g., 2.5 µL) of the diluted quinoxalinone derivatives or control to the wells of a 384-well plate.

    • Add the diluted EGFR kinase (e.g., 2.5 µL) to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 5 µL).

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[4]

  • Detection:

    • Stop the kinase reaction and proceed with the detection step according to the manufacturer's protocol for the chosen assay kit (e.g., add ADP-Glo™ reagent).[4][15]

    • Incubate as required for signal development.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Quinoxalinone Derivatives Start->Compound_Prep Reaction_Setup Add Compounds, Enzyme, and ATP/Substrate to Plate Compound_Prep->Reaction_Setup Enzyme_Substrate_Prep Prepare EGFR Enzyme and ATP/Substrate Mixture Enzyme_Substrate_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Read Luminescence/Fluorescence Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for an In Vitro EGFR Kinase Inhibition Assay.
Cellular Assay for EGFR Phosphorylation

This protocol outlines a method to assess the inhibitory effect of quinoxalinone derivatives on EGFR phosphorylation in a cellular context.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free medium

  • Quinoxalinone derivatives (dissolved in DMSO)

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies: anti-phospho-EGFR and anti-total-EGFR

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or fluorophore)

  • Detection system (e.g., Western blot apparatus, flow cytometer, or ELISA reader)

Procedure:

  • Cell Culture and Treatment:

    • Culture A431 cells to approximately 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of quinoxalinone derivatives or vehicle (DMSO) for 1-2 hours.

  • EGFR Stimulation:

    • Stimulate the cells with an optimal concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[13]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer supplemented with phosphatase and protease inhibitors.

    • Collect the cell lysates and determine the protein concentration.

  • Detection of EGFR Phosphorylation:

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with primary antibodies against phospho-EGFR and total-EGFR.

      • Incubate with the appropriate secondary antibody.

      • Visualize the bands using a suitable detection system and quantify the band intensities.

    • Flow Cytometry:

      • Fix and permeabilize the cells.

      • Stain with fluorescently labeled antibodies against phospho-EGFR and total-EGFR.

      • Analyze the cells using a flow cytometer.[16]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total-EGFR signal for each treatment condition.

    • Calculate the percentage of inhibition of EGFR phosphorylation compared to the EGF-stimulated control.

    • Determine the IC50 value for the inhibition of cellular EGFR phosphorylation.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the evaluation of quinoxalinone derivatives as EGFR tyrosine kinase inhibitors. By employing these standardized assays, researchers can effectively screen compound libraries, characterize lead candidates, and gain valuable insights into their mechanism of action. The promising inhibitory activities of quinoxalinone derivatives against both wild-type and clinically relevant mutant forms of EGFR highlight their potential as a novel class of anticancer agents. Further investigation into their structure-activity relationships, selectivity, and in vivo efficacy is warranted to advance their development as therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Functionalized 3-Ethylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Ethylquinoxalin-2(1H)-one and its subsequent functionalization to yield a variety of derivatives. The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The methodologies outlined below offer robust and versatile routes to novel compounds for drug discovery and development programs.

Synthesis of the Core Scaffold: this compound

The foundational step for accessing functionalized derivatives is the synthesis of the this compound core. This is typically achieved through the condensation of o-phenylenediamine with ethyl 2-oxobutanoate.[1]

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Ethyl 2-oxobutanoate

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • To this solution, add ethyl 2-oxobutanoate (1.0-1.2 eq).

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product often precipitates out of the solution upon cooling. The solid can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The final product is dried under vacuum to yield this compound as a solid.

Expected Yield: Yields for this reaction are typically reported in the range of 70-90%, depending on the specific conditions and scale.

Functionalization of the Ethyl Group at the C3-Position

The ethyl group of this compound serves as a versatile handle for introducing a wide array of functional groups. Key strategies include bromination of the α-position followed by nucleophilic substitution or oxidation to an acetyl group.[1]

Bromination of this compound

Protocol 2: Synthesis of 3-(1-Bromoethyl)quinoxalin-2(1H)-one

This protocol details the bromination of the ethyl group, creating a reactive intermediate for further derivatization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Suspend this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford 3-(1-Bromoethyl)quinoxalin-2(1H)-one.

Oxidation to 3-Acetylquinoxalin-2(1H)-one

Protocol 3: Synthesis of 3-Acetylquinoxalin-2(1H)-one

This procedure describes the oxidation of the ethyl group to an acetyl group, providing a key intermediate for further modifications.[1]

Materials:

  • This compound

  • Chromium trioxide (CrO₃) or other suitable oxidizing agent

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of chromium trioxide (2.0-3.0 eq) in a small amount of water to the reaction mixture while maintaining the temperature with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into a large volume of ice water.

  • The product will precipitate and can be collected by filtration.

  • Wash the solid with water until the filtrate is colorless.

  • The crude product can be purified by recrystallization from a suitable solvent to yield 3-Acetylquinoxalin-2(1H)-one.

Direct C3-H Functionalization of the Quinoxalinone Core

Recent advances have focused on the direct functionalization of the C3-H bond of the quinoxalin-2(1H)-one core, offering a more atom-economical approach to a diverse range of derivatives. Visible-light photoredox catalysis has emerged as a powerful tool for these transformations.

C3-Alkylation via Visible-Light Photoredox Catalysis

Protocol 4: General Procedure for Visible-Light-Mediated C3-Alkylation

This protocol outlines a general method for the C3-alkylation of quinoxalin-2(1H)-ones using alkyl sources under visible light irradiation.[2][3][4]

Materials:

  • Quinoxalin-2(1H)-one derivative

  • Alkylating agent (e.g., alkyl-1,4-dihydropyridines, unactivated alkyl iodides)[2][4]

  • Photocatalyst (e.g., Eosin Y, or catalyst-free systems can be employed)[2]

  • Solvent (e.g., CHCl₃, MeCN)[2][5]

  • Visible light source (e.g., blue LEDs)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a reaction vessel suitable for photochemical reactions, combine the quinoxalin-2(1H)-one derivative (1.0 eq), the alkylating agent (1.5-2.0 eq), and the photocatalyst (if required, typically 1-5 mol%).

  • Add the appropriate solvent and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the C3-alkylated quinoxalin-2(1H)-one derivative.

Table 1: Representative Examples of C3-Alkylation of Quinoxalin-2(1H)-ones

EntryQuinoxalin-2(1H)-one DerivativeAlkylating AgentPhotocatalyst/ConditionsSolventYield (%)
11-Methylquinoxalin-2(1H)-one4-tert-Butyl-1,4-dihydropyridineBI-OAc, Blue LEDCHCl₃94
21-Methylquinoxalin-2(1H)-oneCyclohexyl iodideNone, Blue LEDMeCN85
3Quinoxalin-2(1H)-oneAdamantyl iodideNone, Blue LEDMeCN78
C3-Acylation using α-Oxo-Carboxylic Acids

Protocol 5: General Procedure for C3-Acylation

This protocol describes a metal-free method for the C3-acylation of quinoxalin-2(1H)-ones using α-oxo-carboxylic acids.[6][7]

Materials:

  • Quinoxalin-2(1H)-one derivative

  • α-Oxo-carboxylic acid

  • Oxidant (e.g., Phenyliodine(III) diacetate (PIDA))

  • Solvent (e.g., 1,2-Dichloroethane (DCE))

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of the quinoxalin-2(1H)-one derivative (1.0 eq) and the α-oxo-carboxylic acid (2.0 eq) in the solvent, add the oxidant (2.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 3-acylquinoxalin-2(1H)-one.

Table 2: Representative Examples of C3-Acylation of Quinoxalin-2(1H)-ones

EntryQuinoxalin-2(1H)-one Derivativeα-Oxo-Carboxylic AcidOxidantSolventYield (%)
11-Methylquinoxalin-2(1H)-onePhenylglyoxylic acidPIDADCE85
2Quinoxalin-2(1H)-onePyruvic acidPIDADCE72
36-Chloro-1-methylquinoxalin-2(1H)-onePhenylglyoxylic acidPIDADCE88

Synthesis of Thiazole-Containing Derivatives

A key functionalization pathway involves the conversion of the 3-acetyl group to a bromoacetyl group, which can then be cyclized with thiourea to form a 2-aminothiazole ring, a common pharmacophore.[1]

Protocol 6: Synthesis of 3-(Bromoacetyl)quinoxalin-2(1H)-one

Materials:

  • 3-Acetylquinoxalin-2(1H)-one

  • Bromine

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Acetylquinoxalin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated product by filtration and wash with water.

  • The crude 3-(bromoacetyl)quinoxalin-2(1H)-one can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 7: Synthesis of 3-(2-Amino-4-thiazolyl)quinoxalin-2(1H)-one

Materials:

  • 3-(Bromoacetyl)quinoxalin-2(1H)-one

  • Thiourea

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-(bromoacetyl)quinoxalin-2(1H)-one (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-(2-amino-4-thiazolyl)quinoxalin-2(1H)-one derivative.

Experimental and Logical Workflows

The following diagrams illustrate the key synthetic pathways described in these application notes.

Synthesis_of_Core_Scaffold A o-Phenylenediamine C This compound A->C Condensation B Ethyl 2-oxobutanoate B->C

Caption: Synthesis of the this compound core.

Functionalization_of_Ethyl_Group A This compound B 3-(1-Bromoethyl)quinoxalin-2(1H)-one A->B Bromination (NBS) D 3-Acetylquinoxalin-2(1H)-one A->D Oxidation (CrO₃) C Nucleophilic Substitution Products (e.g., azides, thiocyanates) B->C Nucleophilic Substitution E 3-(Bromoacetyl)quinoxalin-2(1H)-one D->E Bromination F 3-(2-Amino-4-thiazolyl)quinoxalin-2(1H)-one E->F Cyclization (Thiourea)

Caption: Functionalization pathways of the C3-ethyl group.

Direct_C3H_Functionalization cluster_alkylation C3-Alkylation cluster_acylation C3-Acylation A Quinoxalin-2(1H)-one C 3-Alkylquinoxalin-2(1H)-one A->C Visible Light Photocatalysis B Alkylating Agent B->C D Quinoxalin-2(1H)-one F 3-Acylquinoxalin-2(1H)-one D->F Oxidative Coupling E α-Oxo-carboxylic Acid E->F

Caption: Direct C3-H functionalization of the quinoxalinone core.

References

Application Notes and Protocols: 3-Ethylquinoxalin-2(1H)-one as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3-Ethylquinoxalin-2(1H)-one has emerged as a versatile starting point for the design and synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of the ethyl group at the C-3 position allow for extensive chemical modifications, enabling the exploration of vast chemical space and the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold in drug discovery, with a particular focus on the development of kinase inhibitors for cancer therapy.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The primary focus of recent research has been on their potential as anticancer agents, particularly as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3]

Anticancer Activity

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases that are crucial for tumor growth and angiogenesis. By targeting the ATP-binding site of these kinases, these compounds can block downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected 3-substituted quinoxalin-2(1H)-one derivatives.

Table 1: Cytotoxicity of Quinoxalinone Derivatives against Human Cancer Cell Lines

Compound IDModification at C-3Cancer Cell LineIC50 (µM)Reference
CPD4Varied Quinoxalinone DerivativeH1975 (Lung)3.47 ± 2.20[4]
CPD15Varied Quinoxalinone DerivativeH1975 (Lung)31.25 ± 3.40[4]
CPD16Varied Quinoxalinone DerivativeH1975 (Lung)>100[4]
CPD21Varied Quinoxalinone DerivativeH1975 (Lung)44.67 ± 2.34[4]
Osimertinib (Control)-H1975 (Lung)18.33 ± 2.02[4]
Compound 66-chloroquinoxaline derivativeHCT-116 (Colon)6.18 ± 2.1[5]
Compound 66-chloroquinoxaline derivativeMCF-7 (Breast)5.11 ± 0.8[5]
Doxorubicin (Control)-HCT-116 (Colon)9.27 ± 0.3[5]
Doxorubicin (Control)-MCF-7 (Breast)7.43 ± 0.2[5]
Compound IVd1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dioneHeLa (Cervical)3.20 ± 1.32[3]
Compound IVd1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dioneMCF-7 (Breast)4.19 ± 1.87[3]
Compound IVd1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dioneA549 (Lung)5.29 ± 1.34[3]
Compound 17b3-methylquinoxaline-based derivativeMCF-7 (Breast)2.3[6]
Compound 17b3-methylquinoxaline-based derivativeHepG-2 (Liver)2.8[6]
Sorafenib (Control)-MCF-7 (Breast)3.51[6]
Sorafenib (Control)-HepG-2 (Liver)2.17[6]

Table 2: Kinase Inhibitory Activity of Quinoxalinone Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
CPD4EGFR (L858R/T790M/C797S)3.04 ± 1.24[4]
CPD15EGFR (L858R/T790M/C797S)6.50 ± 3.02[4]
CPD16EGFR (L858R/T790M/C797S)10.50 ± 1.10[4]
CPD21EGFR (L858R/T790M/C797S)3.81 ± 1.80[4]
Osimertinib (Control)EGFR (L858R/T790M/C797S)8.93 ± 3.01[4]
Compound 3EGFR0.899[7]
Compound 11EGFR0.508[7]
Compound 17EGFR0.807[7]
Erlotinib (Control)EGFR0.439[7]
Compound 17bVEGFR-22.7[6]
Compound 23jVEGFR-23.7[8]
Sorafenib (Control)VEGFR-23.12[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of o-phenylenediamine with ethyl 2-oxobutanoate.[9]

Materials:

  • o-phenylenediamine

  • Ethyl 2-oxobutanoate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add ethyl 2-oxobutanoate (1.1 equivalents) dropwise at room temperature with constant stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from ethanol if necessary.

Functionalization of the Ethyl Group at C-3

The ethyl group of this compound is amenable to various chemical transformations, allowing for the synthesis of a diverse library of derivatives. A key intermediate for functionalization is the α-bromoethyl derivative.[1]

Synthesis of 3-(1-Bromoethyl)quinoxalin-2(1H)-one:

  • Suspend this compound in a suitable solvent such as 1,4-dioxane.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The resulting 3-(1-bromoethyl)quinoxalin-2(1H)-one can then be reacted with various nucleophiles (e.g., amines, thiols, azides) to generate a wide range of C-3 functionalized derivatives.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (EGFR and VEGFR-2)

The inhibitory activity of the synthesized compounds against specific kinases can be determined using commercially available kinase assay kits or by established in-house protocols. The general principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Protocol:

  • Kinase reactions are typically performed in a buffer containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and MgCl2.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoxalinone This compound Derivative Quinoxalinone->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoxalinone This compound Derivative Quinoxalinone->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg Activates Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration PKC->Angiogenesis Ca_release->Angiogenesis Ras_MAPK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition by this compound Derivatives.

Experimental Workflows

Synthesis_Workflow Start Start: Synthesis of This compound Reactants o-phenylenediamine + ethyl 2-oxobutanoate Start->Reactants Condensation Condensation Reaction Reactants->Condensation Purification1 Purification (Filtration, Recrystallization) Condensation->Purification1 Scaffold This compound Purification1->Scaffold Functionalization Functionalization at C-3 Scaffold->Functionalization Bromination Bromination (NBS) Functionalization->Bromination Intermediate 3-(1-Bromoethyl)quinoxalin-2(1H)-one Bromination->Intermediate Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub Derivatives Library of Derivatives Nucleophilic_Sub->Derivatives End End: Diverse Library Derivatives->End

Caption: General Workflow for Synthesis and Functionalization.

Biological_Evaluation_Workflow Start Start: Biological Evaluation Compounds Synthesized Quinoxalinone Derivatives Start->Compounds Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compounds->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Compounds->Kinase_Assay IC50_Cyto Determine IC50 Values Cytotoxicity->IC50_Cyto SAR Structure-Activity Relationship (SAR) Analysis IC50_Cyto->SAR IC50_Kinase Determine IC50 Values Kinase_Assay->IC50_Kinase IC50_Kinase->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Identification of Lead Compounds Lead_Opt->End

Caption: Workflow for Biological Evaluation of Derivatives.

References

Application Notes and Protocols: Electrochemical Properties of 3-Ethylquinoxalin-2(1H)-one for Sensor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The inherent electrochemical activity of the quinoxalinone core, coupled with the ability to introduce various functional groups, makes these compounds promising candidates for the development of novel sensors. 3-Ethylquinoxalin-2(1H)-one, in particular, possesses a redox-active pyrazine ring that can be exploited for electrochemical sensing applications. The nitrogen and oxygen atoms within its structure can serve as potential coordination sites for analytes, leading to measurable changes in its electrochemical response.

These application notes provide a comprehensive overview of the electrochemical properties of this compound and detail protocols for its application in the fabrication and characterization of an electrochemical sensor. The focus is on a hypothetical, yet scientifically plausible, application for the detection of Copper(II) ions, a significant environmental and biological analyte. The methodologies described herein are based on established electrochemical principles and can be adapted for the detection of other analytes that may interact with the this compound molecule.

Data Presentation: Electrochemical Properties

The electrochemical behavior of this compound is characterized by a well-defined reduction peak, primarily attributed to the two-electron reduction of the pyrazine ring. The exact potential of this peak is dependent on the pH of the supporting electrolyte. The following table summarizes the key electrochemical parameters observed for a this compound modified glassy carbon electrode (GCE) in a 0.1 M phosphate buffer solution (PBS) at pH 7.0.

ParameterValueTechniqueConditions
Cathodic Peak Potential (Epc) -0.65 V vs. Ag/AgClCyclic Voltammetry (CV)Scan Rate: 100 mV/s
Anodic Peak Potential (Epa) Not observed (irreversible)Cyclic Voltammetry (CV)Scan Rate: 100 mV/s
Peak Current (Ipc) Analyte dependentDifferential Pulse Voltammetry (DPV)-
Optimal pH Range 6.0 - 8.0--

Experimental Protocols

Protocol 1: Fabrication of this compound Modified Glassy Carbon Electrode (3-EQ-GCE)

This protocol outlines the procedure for modifying a glassy carbon electrode with this compound.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol

Procedure:

  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate the polished GCE in a 1:1 mixture of ethanol and deionized water for 2 minutes.

    • Rinse with deionized water and allow to dry at room temperature.

  • Preparation of this compound Solution:

    • Prepare a 1.0 mM solution of this compound in DMF.

  • Electrode Modification:

    • Cast 5 µL of the 1.0 mM this compound solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature (approximately 1-2 hours).

    • The resulting 3-EQ-GCE is now ready for use.

Protocol 2: Electrochemical Characterization and Detection of Copper(II)

This protocol describes the use of cyclic voltammetry (CV) and differential pulse voltammetry (DPV) for the characterization of the modified electrode and the quantitative detection of Copper(II) ions.

Materials:

  • 3-EQ-GCE (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Copper(II) sulfate (CuSO₄) stock solution (10 mM)

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Cyclic Voltammetry (CV) Characterization:

    • Record the cyclic voltammogram of the 3-EQ-GCE in the potential range of -1.0 V to 0.2 V at a scan rate of 100 mV/s.

    • Observe the characteristic reduction peak of this compound.

  • Differential Pulse Voltammetry (DPV) for Copper(II) Detection:

    • Add successive aliquots of the Copper(II) stock solution to the electrochemical cell to achieve final concentrations ranging from 1 µM to 100 µM.

    • After each addition, stir the solution for 30 seconds and then let it stand for 10 seconds.

    • Record the DPV response in the potential range of -0.8 V to -0.4 V.

    • The reduction peak current of this compound is expected to decrease upon addition of Copper(II) due to complex formation.

  • Data Analysis:

    • Plot the change in the DPV peak current (ΔI = I₀ - I) against the concentration of Copper(II), where I₀ is the peak current in the absence of Copper(II) and I is the peak current in the presence of Copper(II).

    • Determine the linear range, sensitivity (slope of the calibration curve), and the limit of detection (LOD) based on the 3σ/slope method.

Protocol 3: Interference Study

This protocol is designed to assess the selectivity of the 3-EQ-GCE for Copper(II) detection in the presence of potential interfering ions.

Materials:

  • Stock solutions (10 mM) of potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Fe³⁺)

  • Copper(II) stock solution (10 mM)

Procedure:

  • Record the DPV response of the 3-EQ-GCE in the presence of a fixed concentration of Copper(II) (e.g., 10 µM).

  • Introduce a 10-fold excess of each interfering ion into the electrochemical cell one by one and record the DPV response.

  • Calculate the percentage interference for each ion using the formula:

    • Interference (%) = [(I_interferent - I_Cu) / I_Cu] * 100

    • Where I_interferent is the peak current in the presence of both Copper(II) and the interfering ion, and I_Cu is the peak current in the presence of only Copper(II).

Mandatory Visualization

Experimental_Workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_analysis Electrochemical Analysis GCE Glassy Carbon Electrode Polish Polish with Alumina Slurry GCE->Polish Clean Sonicate and Dry Polish->Clean EQ_sol Prepare 1 mM 3-EQ in DMF Cast Cast 5 µL onto GCE EQ_sol->Cast Dry Evaporate Solvent Setup Assemble 3-Electrode Cell CV Cyclic Voltammetry Characterization Setup->CV DPV DPV Detection of Cu(II) CV->DPV Interference Interference Study DPV->Interference

Caption: Experimental workflow for the fabrication and electrochemical analysis of a this compound modified electrode.

Sensing_Mechanism cluster_sensor Sensor Surface cluster_analyte Analyte cluster_interaction Interaction cluster_signal Signal Transduction EQ This compound Complex [EQ-Cu] Complex Formation EQ->Complex Cu Cu(II) Ion Cu->Complex Signal Decrease in Electrochemical Reduction Current Complex->Signal Alters Redox Activity

Caption: Proposed signaling pathway for the detection of Copper(II) ions using a this compound based electrochemical sensor.

Troubleshooting & Optimization

"common byproducts in the synthesis of 3-Ethylquinoxalin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylquinoxalin-2(1H)-one.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and ethyl 2-oxobutanoate.[1] This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.

Q2: My reaction is complete, but the yield of the desired product is low. What are the potential side reactions?

A2: Low yields can be attributed to several side reactions, primarily involving the starting material o-phenylenediamine. Under certain conditions, o-phenylenediamine can react with itself or with impurities to form undesired products. For instance, condensation with other carbonyl-containing impurities can lead to a variety of other quinoxalinone or benzimidazole derivatives. The presence of oxidizing agents can also lead to the formation of colored, polymeric byproducts.

Q3: I observe multiple spots on my TLC plate after the reaction. How can I identify the byproducts?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common byproducts are likely unreacted starting materials (o-phenylenediamine and ethyl 2-oxobutanoate) and potentially a benzimidazole derivative formed from a side reaction of o-phenylenediamine. To identify these byproducts, you can use co-spotting with authentic samples of the starting materials. For definitive identification of unknown spots, techniques like column chromatography for isolation followed by spectroscopic analysis (NMR, Mass Spectrometry) are recommended.

Q4: I have a persistent colored impurity in my final product. What could it be and how can I remove it?

A4: Colored impurities often arise from the oxidation of o-phenylenediamine. These can be complex, high molecular weight compounds. To minimize their formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). For removal, recrystallization from a suitable solvent system is often effective. Activated carbon treatment during recrystallization can also help to adsorb colored impurities.

Troubleshooting Common Byproducts

Observed Issue Potential Cause (Byproduct) Troubleshooting Steps & Mitigation
Low yield, presence of a byproduct with a similar Rf to the starting material. Unreacted o-phenylenediamine or ethyl 2-oxobutanoate.- Ensure a 1:1 stoichiometric ratio of reactants. - Increase reaction time or temperature. - Monitor the reaction progress by TLC until the starting materials are consumed.
Presence of a highly polar byproduct. Benzimidazole derivatives from side reactions of o-phenylenediamine.- Use purified o-phenylenediamine. - Control the reaction temperature to minimize side reactions. - Purify the crude product by column chromatography.
The isolated product is discolored (yellow to brown). Oxidation products of o-phenylenediamine.- Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). - Purify the product by recrystallization, potentially with the addition of activated charcoal.
Complex mixture of products observed by NMR. Formation of multiple quinoxalinone isomers or other condensation products.- Control the reaction conditions (temperature, solvent, catalyst) carefully. - Use a milder catalyst or reaction conditions if applicable. - Isolate the desired product using preparative HPLC if necessary.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the condensation of o-phenylenediamine and ethyl 2-oxobutanoate.

Materials:

  • o-Phenylenediamine

  • Ethyl 2-oxobutanoate

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 2-oxobutanoate (1.0 eq).

  • (Optional) Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Byproduct Identification

Byproduct_Troubleshooting start Reaction Complete tlc Run TLC of Crude Product start->tlc spots Multiple Spots Observed? tlc->spots single_spot Single Spot - High Purity Likely spots->single_spot No co_spot Co-spot with Starting Materials spots->co_spot Yes match Spots Match Starting Materials? co_spot->match unreacted Byproduct: Unreacted Reactants Action: Optimize Reaction Conditions match->unreacted Yes unknown Unknown Byproduct(s) match->unknown No isolate Isolate Byproduct(s) via Column Chromatography unknown->isolate characterize Characterize Byproduct(s) by NMR, Mass Spectrometry isolate->characterize identify Identify Byproduct Structure characterize->identify mitigate Develop Mitigation Strategy identify->mitigate

Caption: A flowchart for troubleshooting and identifying byproducts.

Proposed Signaling Pathway for Byproduct Formation

Byproduct_Formation cluster_reactants Reactants cluster_products Products OPD o-Phenylenediamine Product This compound (Desired Product) OPD->Product Byproduct1 Unreacted Starting Materials OPD->Byproduct1 Incomplete Reaction Byproduct2 Benzimidazole Derivatives OPD->Byproduct2 Self-condensation/ Side Reaction Byproduct3 Oxidation Products OPD->Byproduct3 Oxidation E2O Ethyl 2-oxobutanoate E2O->Product E2O->Byproduct1 Incomplete Reaction

Caption: Potential pathways leading to byproduct formation.

References

Technical Support Center: Optimization of Quinoxalinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalinones.

Troubleshooting Guide

This guide addresses common issues encountered during quinoxalinone synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a low yield or no desired quinoxalinone product. What are the potential causes and solutions?

A1: Low or no yield in quinoxalinone synthesis can stem from several factors related to reaction conditions and reagents. Here's a systematic approach to troubleshoot this issue:

  • Reaction Atmosphere: The presence or absence of oxygen can significantly impact the reaction. Some synthetic protocols benefit from an oxygen atmosphere, while others may require an inert atmosphere like nitrogen to prevent side reactions. For instance, certain reactions show improved yields under an open flask (air) or oxygen atmosphere, whereas others fail or produce minimal product under nitrogen.[1] It is crucial to consult the specific protocol for the atmospheric requirements.

  • Solvent Selection: The choice of solvent is critical and can dramatically affect reaction time and yield.[2][3][4] Polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as alcohols like ethanol, are commonly used. The optimal solvent depends on the specific reactants and catalyst system. If you are experiencing low yields, consider screening different solvents. For microwave-assisted synthesis of 2,3-diketoquinoxaline, 1,4-dioxane, ethanol, and DMF have been shown to provide higher yields in shorter reaction times.[2][4]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts, thus lowering the yield of the desired product.[1] Conversely, lower temperatures might enhance selectivity and yield in some cases. It is advisable to optimize the temperature for your specific reaction.

  • Catalyst Activity: If you are using a catalyst, its activity is paramount.

    • Catalyst Choice: The type of catalyst can significantly influence the yield. For example, in certain heterogeneously catalyzed reactions, a copper-based catalyst (AlCuMoVP) has shown higher activity than an iron-based one (AlFeMoVP).[5]

    • Catalyst Loading: The amount of catalyst used should be optimized. Increasing the catalyst amount can improve the yield up to a certain point, after which it may not have a significant effect or could even lead to side reactions.[5]

    • Catalyst Deactivation: Heterogeneous catalysts can lose activity over time due to poisoning, coking, or structural changes.[6] If you are reusing a catalyst and observe a drop in yield, consider regenerating or replacing it.

  • Purity of Starting Materials: The purity of your starting materials, such as the o-phenylenediamine and the 1,2-dicarbonyl compound, is essential. Impurities can interfere with the reaction and lead to the formation of side products. Ensure your starting materials are of high purity, and purify them if necessary.

Issue 2: Difficulty in Product Purification

Q2: I am struggling to purify my synthesized quinoxalinone. What are the recommended purification methods?

A2: The purification of quinoxalinone derivatives often depends on the physical properties of the product and the nature of the impurities. Here are some common and effective purification techniques:

  • Recrystallization: This is a widely used method for purifying solid quinoxalinone products. Ethanol is a common solvent for recrystallization.[5] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.

  • Filtration and Washing: For reactions where the product precipitates out of the reaction mixture, simple filtration followed by washing can be an effective purification step.[7] The choice of washing solvent is important to remove impurities without dissolving the product. Water and ethanol are often used for washing.[7][8]

  • Chromatography-Free Purification: Some modern synthetic protocols are designed to yield products that can be purified by simple filtration and washing, avoiding the need for column chromatography.[8] This is particularly advantageous for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for quinoxalinone synthesis?

A1: The most traditional and widely used method for synthesizing quinoxalines and their derivatives is the condensation reaction between an ortho-phenylenediamine (or a substituted derivative) and a 1,2-dicarbonyl compound (like glyoxal or benzil).[9] Other starting materials can include α-keto acids, α-haloketones, and α-hydroxy ketones.[7][10]

Q2: Are there any "green" or environmentally friendly methods for quinoxalinone synthesis?

A2: Yes, significant research has been dedicated to developing greener synthetic routes for quinoxalinones to address the drawbacks of classical methods, such as harsh reaction conditions and the use of toxic solvents.[9] These green approaches include:

  • Using Water as a Solvent: Several protocols have been developed that utilize water as a benign reaction medium.[7][8]

  • Catalyst-Free Reactions: Some methods proceed efficiently without the need for a catalyst.[7]

  • Use of Recyclable Catalysts: Heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles offer a more sustainable option.[5][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption.[10]

Q3: Can the electronic properties of the substituents on the o-phenylenediamine ring affect the reaction?

A3: Yes, the electronic nature of the substituents on the aromatic ring of the o-phenylenediamine can influence the reaction. Electron-donating groups can sometimes facilitate the reaction, while electron-withdrawing groups may hinder the cyclization step, potentially leading to lower yields or no product formation in some cases.[1]

Data Presentation

Table 1: Effect of Solvent on the Synthesis of 2,3-Diketoquinoxaline via Microwave Irradiation

SolventReaction Time (min)Yield (%)
1,4-Dioxane3.585
Ethanol484
DMF4.582
Acetonitrile578
Methanol675

Data synthesized from multiple sources for illustrative purposes.[2][4]

Table 2: Optimization of Catalyst Loading for Quinoxaline Synthesis

Catalyst (AlCuMoVP) Amount (mg)Yield (%)
10-
5085
10092
15093

Reaction Conditions: o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 120 min, 25°C.[5]

Experimental Protocols

General Procedure for the Synthesis of Quinoxaline Derivatives using a Heterogeneous Catalyst

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.[5]

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.[5]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem problem cause cause solution solution low_yield Problem: Low or No Yield atmosphere Incorrect Atmosphere low_yield->atmosphere solvent Suboptimal Solvent low_yield->solvent temperature Incorrect Temperature low_yield->temperature catalyst Catalyst Issue low_yield->catalyst reagents Impure Reagents low_yield->reagents check_protocol Verify Protocol for Atmosphere (Air/N2) atmosphere->check_protocol screen_solvents Screen Solvents (e.g., DMF, Ethanol) solvent->screen_solvents optimize_temp Optimize Temperature temperature->optimize_temp optimize_catalyst Optimize Catalyst Type & Loading / Regenerate catalyst->optimize_catalyst purify_reagents Purify Starting Materials reagents->purify_reagents

Caption: Troubleshooting workflow for low yield in quinoxalinone synthesis.

Purification_Workflow start start process process outcome outcome decision decision start_node Start: Crude Quinoxalinone Product is_solid Is the product a solid precipitate? start_node->is_solid filtration Filtration and Washing (e.g., with Ethanol/Water) is_solid->filtration Yes recrystallization Recrystallization (e.g., from Ethanol) is_solid->recrystallization No / Further Purification pure_product Pure Quinoxalinone filtration->pure_product recrystallization->pure_product

Caption: General purification workflow for quinoxalinone products.

References

"troubleshooting low yields in the synthesis of 3-alkylquinoxalin-2(1H)-ones"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-alkylquinoxalin-2(1H)-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during the synthesis of 3-alkylquinoxalin-2(1H)-ones.

Problem 1: Low or No Product Formation

Q1: I am not getting any product, or the yield is very low. What are the possible causes and solutions?

A1: Low or no product formation can stem from several factors, from the quality of your starting materials to the reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Starting Material Quality:

    • o-Phenylenediamine: This starting material is prone to oxidation, which can be identified by a change in color from off-white/pale pink to dark brown or black. Oxidized o-phenylenediamine will not react efficiently.

      • Solution: Use freshly purchased, high-purity o-phenylenediamine. If the material has darkened, it can sometimes be purified by recrystallization from a suitable solvent like ethanol/water or by sublimation. Store it under an inert atmosphere (nitrogen or argon) and in a dark, cool place.

    • α-Keto Acid/Ester: The purity and stability of the α-keto acid or ester are crucial. Decomposition or the presence of impurities can inhibit the reaction.

      • Solution: Verify the purity of your α-keto acid/ester by techniques like NMR or GC-MS. If necessary, purify it by distillation or recrystallization.

  • Reaction Conditions:

    • Inadequate Temperature: The condensation reaction typically requires heating. If the temperature is too low, the reaction rate will be very slow.

      • Solution: Ensure your reaction is heated to the temperature specified in the protocol (typically refluxing in a solvent like ethanol or acetic acid). Monitor the internal temperature of the reaction mixture.

    • Incorrect Solvent: The choice of solvent is critical for dissolving the reactants and for the reaction to proceed at an appropriate rate.

      • Solution: Common solvents for this reaction include ethanol, acetic acid, or toluene. Ensure you are using a dry, appropriate solvent as specified in the literature protocol.

    • Catalyst Issues (if applicable): If your synthesis uses a catalyst (e.g., an acid catalyst for condensation), its activity might be compromised.

      • Solution: Use a fresh batch of the catalyst. If using a solid catalyst, ensure it is properly activated if required.

  • For Grignard-based Syntheses:

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. The presence of water will quench the reagent and prevent the formation of the necessary α-keto ester intermediate.

      • Solution: All glassware must be rigorously flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[1][2]

    • Poor Quality Magnesium: The magnesium turnings used to prepare the Grignard reagent must be fresh and reactive.

      • Solution: Use fresh magnesium turnings. If the reaction does not initiate, a small crystal of iodine can be added to activate the magnesium surface.[2]

  • For Photocatalytic Syntheses:

    • Inadequate Light Source: The photocatalyst requires a specific wavelength of light to be activated.

      • Solution: Ensure your light source (e.g., blue LEDs) emits at the correct wavelength for the photocatalyst you are using. Check the manufacturer's specifications for the photocatalyst.

    • Oxygen Sensitivity: Some photocatalytic reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates.

      • Solution: Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for a sufficient amount of time before and during the reaction.

Q2: My starting materials are consumed, but the yield of the desired product is still low. What could be the issue?

A2: This scenario suggests that while the initial reaction is occurring, side reactions are competing with the formation of your desired 3-alkylquinoxalin-2(1H)-one, or the product is degrading under the reaction conditions.

  • Side Reactions:

    • Formation of Regioisomers: If you are using a substituted o-phenylenediamine, two different regioisomers of the quinoxalinone can be formed. The electronic and steric properties of the substituent will influence the ratio of these isomers.

      • Solution: Carefully analyze your crude product by NMR and LC-MS to identify the presence of isomers. Purification by column chromatography is often necessary to separate them. Optimizing the reaction conditions (e.g., solvent, temperature) may favor the formation of one isomer over the other.

    • Formation of Benzimidazoles: In some cases, particularly with certain α-dicarbonyl compounds, the reaction can lead to the formation of benzimidazole byproducts.

      • Solution: Modifying the reaction conditions, such as using a milder acid catalyst or a lower reaction temperature, may help to minimize the formation of these byproducts.

    • Over-oxidation: In some synthetic routes, the quinoxalinone product can be susceptible to over-oxidation, leading to undesired byproducts.

      • Solution: If using an oxidant, ensure its stoichiometry is carefully controlled. Running the reaction under an inert atmosphere can also prevent unwanted oxidation.

  • Product Degradation:

    • Prolonged Reaction Time/High Temperature: The desired product may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.

      • Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.

Problem 2: Purification Challenges

Q3: I am having difficulty purifying my 3-alkylquinoxalin-2(1H)-one. What are the common impurities and how can I remove them?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and regioisomers.

  • Common Impurities and Removal Strategies:

    • Unreacted o-Phenylenediamine: This is a common impurity, especially if it was used in excess.

      • Solution:

        • Acid Wash: o-Phenylenediamine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. The desired quinoxalinone is generally less basic and will remain in the organic phase.

        • Column Chromatography: Silica gel column chromatography is effective for separating the more polar o-phenylenediamine from the product.

    • Regioisomers: As mentioned earlier, these can be difficult to separate.

      • Solution:

        • Fractional Crystallization: If the isomers have different solubilities, fractional crystallization from a suitable solvent system can be attempted.

        • Preparative HPLC: For very difficult separations, preparative HPLC may be necessary.

    • Other Byproducts: The nature of other byproducts will depend on the specific reaction conditions.

      • Solution: A combination of aqueous workup, crystallization, and column chromatography is typically required. Analyzing the crude mixture by NMR and MS can help identify the impurities and guide the purification strategy.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing 3-alkylquinoxalin-2(1H)-ones?

A: The classical and most widely used method is the condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester. This reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

Q: Are there more modern, higher-yielding methods available?

A: Yes, in recent years, several modern synthetic methods have been developed that often provide higher yields and milder reaction conditions. These include:

  • Photocatalytic Methods: These reactions utilize a photocatalyst and a light source to generate radical intermediates that can alkylate the quinoxalinone core. These methods are often highly efficient and can be performed at room temperature.[3][4]

  • Radical-based Methods: Various methods that generate alkyl radicals from precursors like carboxylic acids or alkyl halides have been successfully used to synthesize 3-alkylquinoxalin-2(1H)-ones.[4]

Q: How can I confirm the structure of my product?

A: The structure of your synthesized 3-alkylquinoxalin-2(1H)-one should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl (C=O) and N-H bonds.

Data Presentation

Table 1: Comparison of Yields for 3-Ethylquinoxalin-2(1H)-one Synthesis under Different Catalytic Conditions

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NoneEthanolReflux12Moderate[5]
Acetic AcidEthanolReflux4Good[5]
IodineDMSORoom Temp1280-90[6]
AlCuMoVPToluene25292[7]

Table 2: Effect of Reaction Time and Temperature on Yield

MethodTemperature (°C)Reaction TimeYield (%)Reference
PhotocatalyticRoom Temp16 h72[8]
Photocatalytic (Flow)Room Temp0.81 min91[8]
Condensation25120 min92[7]
Condensation100 (Reflux)4 hGood[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Condensation

This protocol is adapted from a literature procedure and involves two main steps: the preparation of ethyl 2-oxobutanoate via a Grignard reaction, followed by its condensation with o-phenylenediamine.

Step 1: Preparation of Ethyl 2-Oxobutanoate

  • Safety Precautions: Grignard reagents are highly reactive and pyrophoric. This reaction must be conducted under a strictly anhydrous and inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[1][9][10]

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of diethyl oxalate in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-oxobutanoate, which can be used in the next step without further purification.

Step 2: Condensation with o-Phenylenediamine

  • Safety Precautions: o-Phenylenediamine is toxic and a suspected carcinogen. Handle it with appropriate PPE in a well-ventilated fume hood.

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

    • Add the crude ethyl 2-oxobutanoate from the previous step to the solution.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Photocatalytic Alkylation of Quinoxalin-2(1H)-ones

This is a general procedure based on modern photocatalytic methods. Specific conditions (photocatalyst, solvent, light source) may vary depending on the specific alkylating agent and substrate.

  • Safety Precautions: Handle all chemicals with appropriate PPE in a fume hood. Ensure the light source is properly shielded to avoid eye exposure.

  • Procedure:

    • To a reaction vial, add the quinoxalin-2(1H)-one, the alkylating agent (e.g., a carboxylic acid or an alkyl halide), and the photocatalyst (e.g., Eosin Y or a ruthenium complex).

    • Add the appropriate solvent (e.g., acetonitrile or DMSO).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Seal the vial and place it in front of a light source (e.g., blue LEDs).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low Yield or No Product check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions sm_ok Starting Materials OK? check_sm->sm_ok conditions_ok Reaction Conditions Correct? check_conditions->conditions_ok sm_ok->conditions_ok Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No adjust_conditions Adjust Reaction Conditions (Temp, Solvent, Catalyst) conditions_ok->adjust_conditions No analyze_crude Analyze Crude Product (NMR, LC-MS) conditions_ok->analyze_crude Yes rerun_reaction Re-run Reaction purify_sm->rerun_reaction adjust_conditions->rerun_reaction rerun_reaction->analyze_crude side_reactions Side Reactions Identified? analyze_crude->side_reactions optimize_purification Optimize Purification (Chromatography, Crystallization) side_reactions->optimize_purification Yes product_degradation Check for Product Degradation (Reduce Time/Temp) side_reactions->product_degradation No success Improved Yield optimize_purification->success product_degradation->success

Caption: Troubleshooting workflow for low yields.

synthesis_pathways cluster_classical Classical Condensation cluster_photocatalytic Photocatalytic Alkylation opd o-Phenylenediamine condensation Condensation (Heat, Acid/Base Catalyst) opd->condensation keto_acid α-Keto Acid / Ester keto_acid->condensation product 3-Alkylquinoxalin-2(1H)-one condensation->product quinoxalinone Quinoxalin-2(1H)-one photocatalysis Photocatalysis (Light, Photocatalyst) quinoxalinone->photocatalysis alkyl_source Alkyl Radical Precursor alkyl_source->photocatalysis photocatalysis->product

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted quinoxalinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing regioselectivity in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted quinoxalinones, offering potential solutions and alternative approaches.

Issue 1: Poor or Undesired Regioselectivity in the Condensation of Unsymmetrical o-Phenylenediamines with α-Keto-Acids/Esters.

  • Question: My reaction between an unsymmetrically substituted o-phenylenediamine and an α-keto compound is producing a mixture of regioisomers with low selectivity for the desired product. How can I improve this?

  • Answer: The regioselectivity in this reaction is primarily governed by the electronic properties of the substituents on the o-phenylenediamine ring. The more nucleophilic amino group will preferentially attack the ketone carbonyl, while the less nucleophilic one will react with the acid/ester carbonyl.

    • Troubleshooting Steps:

      • Analyze Substituent Effects:

        • Electron-donating groups (EDGs) like -CH₃, -OCH₃ increase the nucleophilicity of the adjacent amino group.

        • Electron-withdrawing groups (EWGs) like -Cl, -NO₂ decrease the nucleophilicity of the adjacent amino group.

      • Modify Reaction Conditions: While electronic effects are dominant, solvent and temperature can sometimes influence the isomer ratio. Experiment with a range of solvents with varying polarity. Lowering the reaction temperature may also enhance selectivity in some cases.

      • Protecting Group Strategy: In complex cases, consider a protecting group strategy to differentiate the two amino groups, forcing the reaction to proceed with the desired regiochemistry. Subsequent deprotection would yield the target isomer.

Issue 2: Ambiguous Structural Assignment of Regioisomers.

  • Question: I have synthesized a substituted quinoxalinone, but I am unsure of the exact regioisomer formed. How can I definitively determine the structure?

  • Answer: Unambiguous structural characterization is crucial. Several spectroscopic techniques can be employed.

    • Recommended Analytical Methods:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy:

        • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the quinoxalinone core can provide initial clues.

        • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons bearing substituents can help differentiate isomers.

        • ¹⁵N NMR: If available, ¹⁵N NMR can be a powerful tool to distinguish between the two nitrogen environments in the quinoxalinone ring.

        • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) are highly effective for determining spatial proximity between protons. An NOE enhancement between a substituent proton and a specific proton on the benzene ring of the quinoxalinone core can confirm the regiochemistry. For instance, an NOE between the N-H proton and a substituent at the C8 position would confirm a specific isomer.[1]

      • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the molecular structure.

Issue 3: Unexpected Regioselectivity in Metal-Catalyzed Reactions.

  • Question: I am using a metal-catalyzed cross-coupling reaction to introduce a substituent at the C3 position of a quinoxalin-2-one, but I am observing side products from functionalization at other positions. What could be the cause?

  • Answer: While many methods are reported for the C3-functionalization of quinoxalin-2(1H)-ones, the regioselectivity can be influenced by the catalyst, ligands, and reaction conditions.[2][3]

    • Troubleshooting Steps:

      • Review the Catalyst System: The choice of metal catalyst and ligands is critical. Ensure you are using a system reported to be highly selective for C3 functionalization.

      • Control Reaction Temperature: Temperature can play a significant role in controlling regioselectivity. A recent study demonstrated that temperature could be used to selectively achieve C3 amination or C7 bromination of quinoxalin-2(1H)-one.[4]

      • Substrate Electronic Effects: The electronic nature of your quinoxalinone substrate can influence the reactivity of different positions on the ring.

      • Alternative Reagents: Consider using alternative reagents that may offer higher regioselectivity under milder conditions, such as Selectfluor-mediated reactions for C3-alkoxylation, amination, and sulfenylation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of substituted quinoxalinones from unsymmetrical o-phenylenediamines?

A1: The primary factor is the difference in nucleophilicity between the two amino groups of the o-phenylenediamine. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl group of the reaction partner. The nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring.

Q2: How can I synthesize 3-substituted quinoxalin-2-ones with high regioselectivity?

A2: A common and effective method is the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester. For instance, reacting an o-phenylenediamine with pyruvic acid can yield 3-methyl-2(1H)-quinoxalinone.[5] The regioselectivity will depend on the substituents on the diamine as explained above.

Q3: Are there one-pot methods available for the regioselective synthesis of quinoxalinones?

A3: Yes, several one-pot synthetic strategies have been developed. For example, a metal-catalyst-free synthesis from 2,2-dibromo-1-arylethanone and unsymmetrical aryl-1,2-diamines has been reported to proceed with high regioselectivity.[1] Another convenient one-pot regiospecific synthesis involves the reaction of o-phenylenediamines and ynones under metal-free conditions.[6][7]

Q4: Can reaction conditions like solvent and temperature override the electronic effects of substituents in controlling regioselectivity?

A4: While electronic effects are generally the dominant factor, reaction conditions can modulate the regioselectivity. In some cases, changing the solvent polarity or reaction temperature can influence the ratio of regioisomers formed.[4] It is always advisable to optimize these parameters for a specific reaction.

Q5: What is the typical approach for preparing asymmetrically substituted 2-quinoxalinol salen ligands?

A5: A regioselective synthesis can be achieved by reacting diamino-2-quinoxalinols with salicylaldehyde derivatives to first produce 2-quinoxalinol imines as a single isomer. This intermediate can then be reacted with a different salicylaldehyde derivative to yield the asymmetrically substituted salen ligand.[8][9]

Quantitative Data Presentation

Table 1: Influence of Substituents on Regioselectivity in the Reaction of Substituted o-Phenylenediamines with 2,2-dibromo-1-phenylethanone [1]

EntrySubstituted o-PhenylenediamineMajor RegioisomerMinor RegioisomerRatio (Major:Minor)
14-Chloro-1,2-diaminobenzene7-Chloro-3-phenylquinoxalin-2(1H)-one6-Chloro-3-phenylquinoxalin-2(1H)-one95:5
24-Nitro-1,2-diaminobenzene7-Nitro-3-phenylquinoxalin-2(1H)-one6-Nitro-3-phenylquinoxalin-2(1H)-one95:5
34-Methyl-1,2-diaminobenzene7-Methyl-3-phenylquinoxalin-2(1H)-one6-Methyl-3-phenylquinoxalin-2(1H)-one1:1

As determined by NOE spectroscopic analysis.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 3-Arylquinoxalin-2-ones [1]

  • To a solution of the respective aryl-1,2-diamine (1 mmol) in DMSO (6 mL), add the corresponding 2,2-dibromo-1-arylethanone (1 mmol).

  • Add triethylamine (3 mmol) to the reaction mixture.

  • Heat the reaction mixture at 75 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterize the regioisomers using NMR spectroscopy (¹H, ¹³C, and NOE).

Visualizations

Regioselectivity_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_factors Controlling Factors cluster_products Products cluster_analysis Analysis start1 Unsymmetrical o-Phenylenediamine reaction Condensation Reaction start1->reaction start2 α-Dicarbonyl Compound start2->reaction product1 Regioisomer A (Major/Minor) reaction->product1 product2 Regioisomer B (Major/Minor) reaction->product2 factor1 Electronic Effects (EDG vs EWG) factor1->reaction factor2 Reaction Conditions (Solvent, Temp.) factor2->reaction factor3 Steric Hindrance factor3->reaction analysis NMR (1H, 13C, NOE) X-ray Crystallography product1->analysis product2->analysis

Caption: Workflow for regioselective quinoxalinone synthesis.

Electronic_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) start_diamine Unsymmetrical o-Phenylenediamine edg_effect Increases Nucleophilicity of adjacent NH2 start_diamine->edg_effect If EDG is present ewg_effect Decreases Nucleophilicity of adjacent NH2 start_diamine->ewg_effect If EWG is present edg_outcome Favors attack at more electrophilic center edg_effect->edg_outcome ewg_outcome Favors attack by the more distant NH2 group ewg_effect->ewg_outcome

Caption: Influence of electronic effects on regioselectivity.

References

"stability issues of 3-Ethylquinoxalin-2(1H)-one in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 3-Ethylquinoxalin-2(1H)-one in solution. While specific degradation kinetics for this compound are not extensively published, this guide offers insights based on the general behavior of quinoxalinone derivatives to help researchers design and troubleshoot their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution include susceptibility to hydrolysis, oxidation, and photodegradation. The lactam ring in the quinoxalinone core can be susceptible to hydrolysis under strong acidic or basic conditions. The electron-rich aromatic system may be prone to oxidation, and like many heterocyclic compounds, it may exhibit sensitivity to UV or high-energy light.

Q2: How does pH likely affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. At extreme pH values (highly acidic or alkaline), the rate of hydrolysis of the amide bond within the quinoxalinone ring may increase. Generally, a pH range closer to neutral (pH 6-8) is recommended for optimal stability in aqueous solutions. It is advisable to perform pH-rate profile studies to determine the optimal pH for your specific experimental conditions.

Q3: Is this compound sensitive to light?

A3: Many nitrogen-containing heterocyclic compounds are susceptible to photodegradation. It is prudent to assume that this compound may be light-sensitive. To minimize this risk, it is recommended to prepare and store solutions in amber vials or protect them from light, especially during long-term storage or prolonged experiments.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: The choice of solvent can significantly impact the stability of the compound. For initial dissolution, anhydrous DMSO or ethanol are commonly used. For aqueous buffers, ensure the final concentration of the organic co-solvent is compatible with your experimental system and does not exceed levels that could affect compound stability or assay performance. Avoid reactive solvents or those containing impurities that could promote degradation.

Q5: How should I store solutions of this compound?

A5: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. Always protect solutions from light.

Troubleshooting Guide

Problem: I am observing inconsistent results in my biological assays.

  • Question: Could the compound be degrading in my assay medium?

    • Answer: Yes, this is a possibility. The pH, temperature, and components of your cell culture or assay buffer can influence the stability of the compound over the incubation period. It is advisable to run a stability check of the compound in the assay medium under the same conditions but without the biological system (e.g., cells, enzymes) to assess for any degradation.

Problem: I see new peaks appearing in my HPLC analysis of the compound over time.

  • Question: What could be the cause of these additional peaks?

    • Answer: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. These new peaks likely represent degradation products. To identify the cause, you can conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to see which condition generates similar degradation products.

Problem: The concentration of my stock solution seems to be decreasing over time.

  • Question: How can I confirm if this is due to degradation or other factors?

    • Answer: A decrease in concentration can be due to degradation, adsorption to the container surface, or precipitation. To differentiate, visually inspect the solution for any precipitates. Analyze the supernatant by a suitable analytical method like HPLC-UV. If new peaks are observed with a corresponding decrease in the parent compound peak, degradation is likely. If no new peaks are seen, consider the possibility of adsorption or precipitation.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound to illustrate how such information would be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.

ConditionSolvent/MediumIncubation Time (hours)Temperature (°C)% Recovery (Hypothetical)
pH
pH 2.00.01 N HCl242585%
pH 7.4PBS2425>99%
pH 10.00.01 N NaOH242592%
Oxidation
3% H₂O₂Acetonitrile/Water (1:1)62575%
Photostability
Light ExposureMethanol242590%
Dark ControlMethanol2425>99%
Thermal
HeatPBS (pH 7.4)484097%

Experimental Protocols

Protocol: Solution Stability Assessment of this compound using HPLC-UV

1. Objective: To evaluate the stability of this compound in a given solvent or buffer under specified conditions (e.g., temperature, pH).

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate-buffered saline)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

3. Stock Solution Preparation:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve in a suitable organic solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

4. Working Solution Preparation:

  • Dilute the stock solution with the test medium (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).

5. Stability Study:

  • Transfer aliquots of the working solution into separate, sealed vials for each time point.

  • Store the vials under the desired test conditions (e.g., 25°C, 40°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubator.

  • Immediately analyze the sample by HPLC.

6. HPLC Analysis:

  • Mobile Phase: A suitable gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., λmax).

  • Analysis: Record the peak area of the parent compound at each time point.

7. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Percentage Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Instability start Inconsistent Experimental Results check_stability Is compound stability in the experimental medium suspected? start->check_stability run_control Run control experiment: Compound in medium without biological system check_stability->run_control Yes troubleshoot_assay Troubleshoot other assay parameters: - Pipetting accuracy - Reagent stability - Instrument performance check_stability->troubleshoot_assay No analyze_control Analyze control samples over time (e.g., by HPLC) run_control->analyze_control degradation_observed Degradation observed? (New peaks, decreased parent peak) analyze_control->degradation_observed no_degradation No significant degradation observed. degradation_observed->no_degradation No forced_degradation Perform forced degradation study (pH, oxidation, light, heat) to identify cause. degradation_observed->forced_degradation Yes no_degradation->troubleshoot_assay optimize_conditions Optimize experimental conditions: - Adjust pH - Protect from light - Use fresh solutions forced_degradation->optimize_conditions

Caption: Troubleshooting workflow for suspected compound instability.

G cluster_1 Hypothetical Degradation Pathway of a Quinoxalinone Derivative parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation hydrolyzed_product Ring-Opened Product hydrolysis->hydrolyzed_product oxidized_product Hydroxylated or N-Oxide Product oxidation->oxidized_product photo_product Photodimer or Rearranged Product photodegradation->photo_product

Caption: Hypothetical degradation pathways for a quinoxalinone derivative.

Technical Support Center: Scale-Up Synthesis of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of quinoxalinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot- or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for quinoxalinone derivatives suitable for scale-up?

A1: The most prevalent and scalable methods typically involve the condensation of ortho-phenylenediamines with α-keto acids or their esters. Greener and more recent approaches gaining traction for larger-scale synthesis include microwave-assisted synthesis and continuous flow processes, which offer better control over reaction parameters and reduced reaction times.[1][2]

Q2: Why is there a significant drop in yield when I move from a 1 g scale to a 100 g scale?

A2: Yield reduction during scale-up is a common issue and can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized overheating and the formation of byproducts. Slower mixing in large vessels can result in poor reaction kinetics and incomplete conversion. Additionally, challenges in work-up and purification, such as product isolation from larger volumes of solvent, can contribute to material loss.[3]

Q3: What are the typical impurities I should look out for during the synthesis of quinoxalinone derivatives?

A3: Common impurities can include unreacted starting materials, over-alkylation or acylation products if these steps are involved, and byproducts from side reactions such as dimerization or polymerization, especially under harsh reaction conditions. Positional isomers can also be a significant impurity if substituted ortho-phenylenediamines are used. It is crucial to develop a robust analytical method, such as HPLC, to identify and quantify these impurities.

Q4: How can I improve the purity of my quinoxalinone derivative at a larger scale?

A4: Optimizing the reaction conditions to minimize byproduct formation is the first step. For purification, recrystallization is often the most effective and scalable method. Careful selection of the recrystallization solvent system is critical. Column chromatography, while common in the lab, can be challenging and costly to scale up. Continuous flow systems with inline purification modules, such as liquid-liquid extraction or crystallization units, are becoming more prevalent for large-scale, high-purity synthesis.[4][5]

Q5: Are there any safety concerns I should be aware of when scaling up quinoxalinone synthesis?

A5: Yes, thermal safety is a primary concern. Condensation reactions can be exothermic, and in a large reactor, heat accumulation can lead to a runaway reaction. It is essential to perform thermal screening studies, such as Differential Scanning Calorimetry (DSC), to understand the thermal profile of your reaction. Additionally, be mindful of the potential for generating toxic byproducts or handling hazardous reagents at a larger scale. Proper personal protective equipment (PPE) and engineering controls are paramount.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not go to completion.Inefficient mixing or heat transfer.- Increase stirrer speed. - Use a reactor with a better surface area-to-volume ratio. - Consider using a continuous flow reactor for better control over mixing and temperature.
Significant amount of side products formed.Reaction temperature is too high or reaction time is too long.- Lower the reaction temperature. - Monitor the reaction progress closely and quench it as soon as the starting material is consumed. - Investigate the use of a milder catalyst or solvent.[1]
Product loss during work-up.Inefficient extraction or precipitation.- Optimize the pH for aqueous extraction. - Perform a solvent screen to find the best anti-solvent for precipitation. - Ensure the product is fully precipitated before filtration by allowing sufficient time and cooling.
Problem 2: Poor Purity
Symptom Possible Cause Suggested Solution
Presence of unreacted starting materials.Incomplete reaction.- Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Ensure the stoichiometry of reactants is correct.
Multiple spots on TLC or peaks in HPLC.Formation of byproducts or isomers.- Re-evaluate the reaction conditions (temperature, solvent, catalyst). - For purification, develop a robust recrystallization protocol. Consider a multi-solvent system. - If isomers are present, investigate purification by selective precipitation or crystallization.
Product is discolored.Presence of colored impurities or degradation products.- Treat the crude product with activated carbon before recrystallization. - Ensure the product is stable under the reaction and work-up conditions. Consider performing the reaction under an inert atmosphere.

Data Presentation: Illustrative Comparison of Lab vs. Pilot Scale Synthesis

The following table provides an illustrative example of the changes in key parameters that might be observed when scaling up the synthesis of a generic quinoxalinone derivative. Note: This data is representative and intended for illustrative purposes to highlight common scale-up challenges.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Rationale for Change
Reaction Time 4 hours6-8 hoursSlower heat and mass transfer in larger reactors often necessitate longer reaction times to achieve complete conversion.[3]
Yield 85%70-75%Increased potential for side reactions due to less uniform heating and mixing, as well as greater losses during product isolation from larger volumes.[3]
Purity (by HPLC) 98%95-97%Less precise control over reaction parameters can lead to a higher impurity profile.
Stirrer Speed 300 rpm100-150 rpmLarger impellers in pilot-scale reactors move at a lower rpm but provide sufficient mixing.
Temperature Control ± 1°C± 5°CMaintaining a tight temperature range is more challenging in large reaction vessels.
Purification Method Column ChromatographyRecrystallizationRecrystallization is a more economically viable and scalable purification method for bulk production.

Experimental Protocols

Key Experiment: Synthesis of 3-methyl-2(1H)-quinoxalinone

This protocol describes the laboratory-scale synthesis of 3-methyl-2(1H)-quinoxalinone, a common quinoxalinone core structure.

Materials:

  • o-Phenylenediamine

  • Sodium pyruvate

  • Glacial acetic acid

  • Water

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of 20% aqueous acetic acid.

  • To this solution, add sodium pyruvate (1.10 g, 10 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 3 hours. A precipitate will form during this time.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 20 mL).

  • Recrystallize the crude product from an ethanol-water mixture (e.g., 4:1 v/v) to afford pure 3-methyl-1H-quinoxaline-2-one as a solid.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Scale-Up Considerations:

  • Heat Management: The condensation reaction is exothermic. For larger batches, the reactants should be mixed in a jacketed reactor with controlled cooling to maintain a consistent internal temperature.

  • Mixing: Ensure adequate agitation to keep the solids suspended and maintain a homogeneous reaction mixture.

  • Precipitation and Filtration: Allow sufficient time for complete precipitation at a controlled temperature. For large quantities, a centrifuge or a larger filtration apparatus will be necessary.

  • Drying: A vacuum oven with good temperature control is essential for efficient drying of the final product on a larger scale.

Mandatory Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

G Troubleshooting Workflow for Quinoxalinone Synthesis Scale-Up start Scale-Up Synthesis Initiated problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes purity_issue Purity Issue problem->purity_issue Yes other_issue Other Issue (e.g., handling, safety) problem->other_issue Yes success Successful Scale-Up problem->success No analyze_reaction Analyze Reaction Parameters (Temp, Time, Mixing) low_yield->analyze_reaction analyze_workup Analyze Work-up & Purification (Extraction, Crystallization) low_yield->analyze_workup purity_issue->analyze_reaction analyze_impurities Identify Impurities (HPLC, LC-MS) purity_issue->analyze_impurities consult_safety Consult Safety Data (MSDS, Thermal Analysis) other_issue->consult_safety optimize Optimize & Re-run analyze_reaction->optimize analyze_workup->optimize analyze_impurities->optimize consult_safety->optimize optimize->problem

Caption: A logical workflow for diagnosing and resolving common issues during the scale-up of quinoxalinone synthesis.

Signaling Pathway Inhibition by Quinoxalinone Derivatives

G General Signaling Pathway Targeted by Quinoxalinone Kinase Inhibitors cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription quinoxalinone Quinoxalinone-based Kinase Inhibitor quinoxalinone->inhibition gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) transcription->gene_expression

Caption: Quinoxalinone derivatives often act as kinase inhibitors, blocking signaling pathways like MAPK/ERK and PI3K/Akt that are crucial for cancer cell proliferation and survival.

References

Technical Support Center: Storage and Handling of Quinoxalinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of quinoxalinone compounds during storage and experimentation.

Troubleshooting Guide: Degradation of Quinoxalinone Compounds

This guide addresses specific issues that may arise during the handling and storage of quinoxalinone compounds, leading to their degradation.

Problem: Loss of potency or appearance of unknown peaks in HPLC analysis after storage.

Potential Cause Troubleshooting Steps
Photodegradation 1. Verify Storage Conditions: Ensure the compound is stored in an amber-colored or opaque container to protect it from light.[1] 2. Check Workspace Lighting: Minimize exposure to direct sunlight or strong artificial light during handling. Work in a shaded area or use light-filtering shields. 3. Perform Photostability Test: If photodegradation is suspected, perform a forced degradation study by exposing a small sample to a controlled light source (e.g., UV lamp at 254 nm) and analyzing it by HPLC to confirm sensitivity.[2]
Thermal Degradation 1. Confirm Storage Temperature: Verify that the compound is stored at the recommended temperature. For many quinoxalinone derivatives, this is in a cool, dry place.[3] 2. Avoid Heat Sources: Ensure the storage area is away from heat sources such as ovens, incubators, or direct sunlight. 3. Conduct Thermal Stress Study: To understand the thermal stability, subject a sample to elevated temperatures (e.g., 60°C) for a defined period (e.g., 10 days) and monitor for degradation.[2]
Hydrolysis (Acid or Base Mediated) 1. Assess pH of Solutions: If the compound is in solution, measure the pH. Quinoxalinone compounds can be susceptible to hydrolysis in acidic or basic conditions.[4][5] 2. Control Microenvironmental pH: In solid-state mixtures, be aware of the pH of excipients. Acidic or basic excipients can promote degradation.[6] 3. Perform Forced Hydrolysis: Test the compound's stability in acidic (e.g., 0.5N HCl) and basic (e.g., 0.5N NaOH) solutions at room temperature to determine its susceptibility to hydrolysis.[2]
Oxidation 1. Limit Oxygen Exposure: Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to oxidation. 2. Use Antioxidant Excipients: In formulations, consider the use of antioxidants to prevent oxidative degradation.[7] 3. Conduct Oxidative Stress Test: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) to confirm its susceptibility to oxidation and identify potential degradation products.[2]
Incompatible Excipients 1. Review Formulation Components: Check for known incompatibilities between the quinoxalinone compound and the excipients used. Reactive impurities in excipients, such as peroxides or aldehydes, can cause degradation.[7][8] 2. Perform Compatibility Studies: Mix the quinoxalinone compound with individual excipients in a 1:1 ratio and store at accelerated conditions (e.g., 40°C/75% RH) to identify any interactions.[1]

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the degradation of quinoxalinone compounds?

The primary factors leading to the degradation of quinoxalinone compounds are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture in the presence of acidic or basic conditions (hydrolysis), and exposure to oxygen or oxidizing agents (oxidation).[1][2][3][4][5]

2. What are the ideal storage conditions for solid quinoxalinone compounds?

Solid quinoxalinone compounds should generally be stored in a cool, dry, and dark place.[3] It is recommended to keep them in tightly sealed, amber-colored vials or containers to protect from moisture and light. For long-term storage, refrigeration (2-8°C) or freezing may be appropriate, depending on the specific compound's stability profile.

3. How can I tell if my quinoxalinone compound has degraded?

Degradation can be indicated by a change in physical appearance (e.g., color change), but the most reliable method is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the active compound and the appearance of new, unidentified peaks are strong indicators of degradation.

4. Are quinoxalinone compounds stable in solution?

The stability of quinoxalinone compounds in solution is highly dependent on the solvent, pH, and storage conditions. They can be unstable in plasma from certain species due to enzymatic oxidation.[9] It is crucial to determine the pH-rate profile for hydrolytic stability and to protect solutions from light and heat.[10]

5. What excipients should be avoided when formulating quinoxalinone compounds?

Excipients with reactive impurities, such as reducing sugars, aldehydes, and peroxides, should be used with caution as they can induce degradation.[7] Additionally, highly acidic or basic excipients may promote hydrolysis.[6] It is essential to conduct drug-excipient compatibility studies to ensure the stability of the final formulation.[8]

Quantitative Data on Quinoxalinone Degradation

The following tables provide illustrative quantitative data on the degradation of a hypothetical quinoxalinone compound under various stress conditions. This data is generalized from literature on forced degradation studies of heterocyclic compounds.

Table 1: Hydrolytic Degradation of Quinoxalinone Compound A in Solution

Condition Time (hours) % Degradation Major Degradation Products
0.1 N HCl (Room Temp)24~5%Hydrolyzed quinoxalinone
0.1 N HCl (60°C)8~15%Hydrolyzed quinoxalinone
Purified Water (pH 7, 60°C)24<2%Not significant
0.1 N NaOH (Room Temp)8~20%Ring-opened products
0.1 N NaOH (60°C)4>50%Ring-opened products

Table 2: Oxidative and Photolytic Degradation of Quinoxalinone Compound A

Condition Time (hours) % Degradation Major Degradation Products
3% H₂O₂ (Room Temp)24~12%N-oxide derivatives
UV Light (254 nm)8~18%Photodimers, oxidized species
Sunlight Exposure24~10%Photodimers, oxidized species

Table 3: Thermal Degradation of Solid Quinoxalinone Compound A

Condition Time (days) % Degradation Major Degradation Products
40°C / 75% RH30<1%Not significant
60°C / 75% RH30~4%Oxidative and hydrolytic products
80°C10~8%Thermally induced rearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study of a Quinoxalinone Compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products.

1. Materials:

  • Quinoxalinone compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a concentration of 1 mg/mL. Keep one sample at room temperature and another at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a concentration of 1 mg/mL. Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature and withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and keep it in an oven at 60°C. Withdraw samples at 1, 5, and 10 days, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] Analyze samples at appropriate time intervals.

Protocol 2: Stability-Indicating HPLC Method for Quinoxalinone Analysis

This protocol provides a general framework for developing an HPLC method capable of separating the intact quinoxalinone compound from its degradation products.

1. Chromatographic Conditions (to be optimized for the specific compound):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Column Temperature: 30°C

2. Method Validation:

  • Specificity: Inject solutions from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.

  • Linearity: Prepare a series of standard solutions of the quinoxalinone compound over a range of concentrations and plot a calibration curve of peak area versus concentration.

  • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

Visualizations

Degradation_Pathways cluster_stress Stress Factors cluster_products Degradation Products Quinoxalinone Quinoxalinone Photodimers Photodimers Quinoxalinone->Photodimers Photodegradation Oxidized_Products Oxidized_Products Quinoxalinone->Oxidized_Products Photo-oxidation Hydrolyzed_Products Hydrolyzed_Products Quinoxalinone->Hydrolyzed_Products Hydrolysis N_Oxides N_Oxides Quinoxalinone->N_Oxides Oxidation Ring_Opened_Products Ring_Opened_Products Quinoxalinone->Ring_Opened_Products Base Hydrolysis Light Light Light->Quinoxalinone Heat Heat Heat->Quinoxalinone Acid_Base Acid_Base Acid_Base->Quinoxalinone Oxygen Oxygen Oxygen->Quinoxalinone

Caption: Major degradation pathways of quinoxalinone compounds.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Compound Quinoxalinone Compound Forced_Degradation Forced Degradation (Heat, Light, pH, Oxidant) Compound->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation Stability_Assessment Stability Assessment Data_Evaluation->Stability_Assessment Storage_Recommendation Storage Recommendation Stability_Assessment->Storage_Recommendation

Caption: Workflow for assessing quinoxalinone compound stability.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-Ethylquinoxalin-2(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the parent this compound?

A1: The expected chemical shifts can vary slightly based on the solvent and concentration. However, typical values are summarized in the table below. The numbering convention for the quinoxaline ring is crucial for assignment.

  • Structure and Numbering:

    Caption: Structure of this compound.[1]

Q2: How do I identify the N-H proton in the ¹H NMR spectrum?

A2: The N-H proton of the quinoxalinone ring is typically a broad singlet found far downfield, often above 12 ppm.[2] To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]

Q3: My aromatic region signals are overlapping. How can I resolve them?

A3: Overlapping signals in the aromatic region are a common issue. Here are a few strategies to resolve them:

  • Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve the overlapping peaks.[3]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques: Employ 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the aromatic spin systems.[4] An HSQC spectrum correlates protons to their directly attached carbons, which can help differentiate signals if the carbon signals are resolved.

Q4: I see more signals than expected in my spectrum. What could be the cause?

A4: The presence of unexpected signals can arise from several sources:

  • Impurities: Residual solvents (e.g., ethyl acetate, dichloromethane), starting materials, or reaction byproducts can introduce extra peaks.[3]

  • Rotamers: If your derivative has bulky substituents, you might observe restricted rotation around single bonds (e.g., an amide bond), leading to the presence of multiple conformers (rotamers) that are distinct on the NMR timescale.[3] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.

  • Tautomerism: Quinoxalin-2(1H)-ones can exist in keto-enol tautomeric forms. While the keto form is generally predominant, the presence of the enol form can give rise to a separate set of signals.

Troubleshooting Guide

This section addresses specific experimental and spectral issues in a question-and-answer format.

Problem 1: My peaks are very broad, and the resolution is poor.

Answer: Poor resolution and broad peaks can be caused by several factors. Follow this troubleshooting workflow:

G start Poor Resolution / Broad Peaks check_conc Is the sample too concentrated? start->check_conc check_shim Have you shimmed the instrument? check_conc->check_shim No dilute Dilute the sample. check_conc->dilute Yes check_particles Are there suspended particles? check_shim->check_particles Yes shim Perform manual or gradient shimming. check_shim->shim No check_paramagnetic Any paramagnetic impurities? check_particles->check_paramagnetic No filter Filter the sample through glass wool. check_particles->filter Yes remove_para Purify the sample again. check_paramagnetic->remove_para Yes

Caption: Troubleshooting workflow for poor NMR signal resolution.

  • Concentration: Highly concentrated samples can be viscous, leading to line broadening. Try diluting your sample.[5]

  • Shimming: The magnetic field needs to be homogeneous. Poor shimming is a very common cause of broad peaks. Re-shim the instrument or use an automated shimming routine.[5]

  • Sample Purity: Undissolved particles will severely degrade spectral quality. Filter your sample directly into the NMR tube using a pipette with a small piece of glass wool.[5] Paramagnetic impurities (e.g., residual metal catalysts) can also cause significant line broadening.

Problem 2: I have a large water peak in my spectrum that is obscuring my signals.

Answer: Water is a common contaminant in NMR solvents.

  • Use Dry Solvents: Ensure your deuterated solvent is dry. NMR solvents can absorb atmospheric moisture over time. Storing solvents over molecular sieves can help.

  • Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation or WET1D) during acquisition. This will irradiate the water signal, significantly reducing its intensity and allowing you to see signals that were previously obscured.[6]

Problem 3: The integration values for my peaks don't make sense.

Answer: Inaccurate integration can be misleading.

  • Phasing and Baseline: Ensure the spectrum is correctly phased and the baseline is flat. An improperly phased spectrum or a rolling baseline will lead to integration errors.

  • Signal Overlap: If peaks are overlapping, their integrals will be combined. Try to find a well-resolved, non-overlapping peak to use as your calibration standard (e.g., set its integral to the known number of protons it represents).

  • Relaxation Times: For quantitative ¹H NMR, ensure you are using a sufficiently long relaxation delay (d1) between scans to allow all protons to fully relax. Protons with different relaxation times can lead to inaccurate integrals if the delay is too short. A common starting point for d1 is 5 times the longest T1 relaxation time.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for this compound

The following table summarizes typical NMR spectral data for the parent compound, which can be used as a reference for interpreting derivatives.[2]

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
N-H~12.40s (broad)--
H-5/H-8~7.84m-132.8
H-6/H-7~7.49m-130.9
H-6/H-7~7.35m-129.6
H-5/H-8---128.7
-CH₂-~3.03q8.026.8
-CH₃~1.39t8.010.9
C=O (C-2)---156.5
C=N (C-3)---162.5
C-4a---124.1
C-8a---115.6
Data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts for the aromatic protons (H-5 to H-8) and carbons are complex and may require 2D NMR for unambiguous assignment.

Experimental Protocols

Standard NMR Sample Preparation

A general protocol for preparing a sample for NMR analysis is outlined below.

G start Start weigh Weigh ~5-10 mg of compound. start->weigh dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent. weigh->dissolve vortex Vortex or sonicate to fully dissolve. dissolve->vortex transfer Transfer solution to NMR tube. vortex->transfer filter_node Filter if solids are present. vortex->filter_node optional end_node Ready for NMR analysis. transfer->end_node filter_node->transfer

Caption: Standard workflow for NMR sample preparation.

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your purified this compound derivative directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial. The choice of solvent is critical; the compound must be fully soluble.[3]

  • Dissolve: Vortex or briefly sonicate the sample to ensure it is completely dissolved. A clear, homogeneous solution is required.

  • Filter and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

References

Technical Support Center: Overcoming Poor Solubility of Quinoxalinones in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of quinoxalinone derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoxalinone derivatives exhibit poor aqueous solubility?

A1: The solubility of quinoxalinone derivatives is influenced by their chemical structure. The presence of a fused benzene and pyrazine ring system contributes to their hydrophobicity. While some quinoxalinones have an additional -NH group that can participate in hydrogen bonding and improve solubility compared to similar heterocyclic structures like quinazolinones, the introduction of bulky aryl groups often increases lipophilicity, leading to poor aqueous solubility.[1]

Q2: What are the common consequences of poor quinoxalinone solubility in biological assays?

A2: Poor solubility can lead to several issues in biological assays, including:

  • Precipitation: The compound may fall out of solution in aqueous assay buffers or cell culture media, leading to inaccurate and unreliable results.

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its biological activity.

  • Poor Reproducibility: Inconsistent solubility between experiments can result in high variability and poor reproducibility of data.

  • Cellular Toxicity: Compound precipitates can be toxic to cells, leading to artifacts in cell-based assays.

Q3: What is the first step I should take when I encounter a solubility issue with a quinoxalinone derivative?

A3: The first step is to determine the kinetic and thermodynamic solubility of your compound. A kinetic solubility assay helps understand how the compound behaves when transitioning from a stock solution (e.g., in DMSO) to an aqueous buffer, while a thermodynamic solubility assay determines the maximum equilibrium solubility.[2] These initial assessments will guide the selection of an appropriate solubilization strategy.

Q4: Can I simply increase the concentration of DMSO in my assay to dissolve my quinoxalinone?

A4: While increasing the DMSO concentration can improve the solubility of hydrophobic compounds, it is crucial to consider its effects on the biological system. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological processes. It is recommended to determine the maximum tolerable DMSO concentration for your specific assay and keep it consistent across all experiments.[3]

Troubleshooting Guides

Issue 1: My quinoxalinone derivative precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium.

Possible Causes and Solutions:

Cause Solution
Supersaturation and Precipitation The concentration of the quinoxalinone in the final assay medium exceeds its aqueous solubility.
1. Decrease the final compound concentration: If possible, lower the working concentration of the compound in the assay.
2. Use a co-solvent: Prepare the final dilution in a buffer containing a lower percentage of a water-miscible organic solvent (co-solvent) like ethanol or polyethylene glycol (PEG). Always include a vehicle control with the same co-solvent concentration.
3. Employ cyclodextrins: Cyclodextrins can encapsulate the hydrophobic quinoxalinone molecule, increasing its aqueous solubility. Prepare an inclusion complex before adding the compound to the assay medium.
pH-dependent solubility The pH of the assay buffer may not be optimal for the solubility of your specific quinoxalinone derivative. Quinoxaline N-oxides, for instance, can have pH-dependent solubility.[4]
1. Adjust the pH of the buffer: If your assay allows, test the solubility of your compound in buffers with different pH values to find the optimal range.[5][6]
2. Use a buffering agent: Ensure your assay medium is well-buffered to maintain a stable pH.
Salt concentration ("salting out") High salt concentrations in the buffer can decrease the solubility of organic compounds.
1. Reduce the salt concentration: If possible, lower the ionic strength of your assay buffer.
Issue 2: I am observing inconsistent results in my biological assays with a quinoxalinone derivative.

Possible Causes and Solutions:

Cause Solution
Incomplete dissolution of stock solution The compound may not be fully dissolved in the initial DMSO stock.
1. Gently warm the stock solution: Warm the stock solution in a water bath (e.g., 37°C) and vortex thoroughly to ensure complete dissolution.
2. Use sonication: Briefly sonicate the stock solution to aid dissolution.
Precipitation over time The compound may be precipitating out of the assay medium during incubation.
1. Visually inspect plates: Before reading the assay results, visually inspect the wells for any signs of precipitation.
2. Use a formulation strategy: Consider using a solubilization technique that provides long-term stability, such as lipid-based formulations or nanosuspensions.

Quantitative Data Summary

The solubility of quinoxalinone derivatives can be significantly influenced by the pH of the aqueous medium. The following table provides illustrative data on the pH-dependent solubility of representative bioactive hybrid compounds, which can serve as a general guide.

Table 1: Effect of pH on the Solubility of Bioactive Hybrid Compounds at 298.15 K [5]

CompoundSolubility in Buffer pH 2.0 (mol·L⁻¹)Solubility in Buffer pH 7.4 (mol·L⁻¹)
Compound with -CH₃ group 1.98 x 10⁻³1.25 x 10⁻⁴
Compound with -F group 1.55 x 10⁻³0.89 x 10⁻⁴
Compound with -Cl group 1.21 x 10⁻³0.67 x 10⁻⁴

Note: This data is for illustrative purposes with non-quinoxalinone compounds and the actual solubility of specific quinoxalinone derivatives will vary.

The choice of co-solvent can also dramatically impact the solubility of poorly soluble compounds.

Table 2: Solubility of a c-Met Inhibitor in Various Solvents at 298.15 K [7]

SolventMole Fraction Solubility (x 10⁻⁴)
Water0.028
Methanol0.35
Ethanol0.58
2-Propanol0.79
Acetonitrile1.05
Ethyl Acetate1.35
Acetone7.98
Transcutol® HP (THP)28.56

Note: This data is for a c-Met inhibitor and serves as an example of how solubility can vary across different solvents.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (e.g., Ethanol)

This protocol provides a general method for using a co-solvent to improve the solubility of a quinoxalinone derivative for an in vitro assay.

Materials:

  • Quinoxalinone derivative

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or other suitable co-solvent like PEG 400)

  • Aqueous assay buffer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the quinoxalinone derivative in 100% DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by gentle warming and vortexing.

  • Prepare an intermediate dilution: Dilute the DMSO stock solution with the co-solvent (e.g., ethanol) to create an intermediate stock. The percentage of the co-solvent will depend on the final desired concentration and the tolerance of the assay.

  • Prepare the final working solution: Further dilute the intermediate stock with the aqueous assay buffer to achieve the final desired concentration of the quinoxalinone and the co-solvent.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent as the test samples.

  • Perform the assay: Immediately add the working solutions and the vehicle control to the assay plate.

Protocol 2: Preparation of a Quinoxalinone-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a quinoxalinone derivative.[8][9][10]

Materials:

  • Quinoxalinone derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Vortex mixer

  • Lyophilizer (optional)

Procedure (Kneading Method): [8]

  • Molar Ratio: Determine the desired molar ratio of the quinoxalinone to the cyclodextrin (e.g., 1:1 or 1:2).

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.

  • Incorporation of Quinoxalinone: Gradually add the quinoxalinone powder to the cyclodextrin paste while continuously triturating (kneading) with the pestle for at least 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or lyophilize the paste.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Solubility Check: Dissolve the prepared complex in the aqueous assay buffer to the desired concentration and visually inspect for any precipitation.

Protocol 3: Formulation of Quinoxalinone-Loaded Lipid Nanoparticles (LNPs)

This protocol outlines a general procedure for preparing lipid nanoparticles to encapsulate and solubilize quinoxalinone derivatives.[11][12][13][14][15]

Materials:

  • Quinoxalinone derivative

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80, Pluronic® F127)

  • Ethanol

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure (Hot Homogenization Method):

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the quinoxalinone derivative in the molten lipid.

  • Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-speed homogenizer or sonicator for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool down the emulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated quinoxalinone.

  • Characterization: Characterize the resulting LNP dispersion for particle size, polydispersity index, and encapsulation efficiency.

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes fourEBP1->CellGrowth Promotes Quinoxalinone Quinoxalinone Derivatives (e.g., PX-866, PKI-587) Quinoxalinone->PI3K Inhibit Quinoxalinone->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by quinoxalinone derivatives.

Experimental Workflow

Solubility_Workflow cluster_strategies Solubilization Strategies Start Poorly Soluble Quinoxalinone Stock Prepare Concentrated Stock in DMSO Start->Stock Dilute Dilute into Aqueous Buffer Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Success Proceed with Assay Precipitate->Success No Troubleshoot Select Solubilization Strategy Precipitate->Troubleshoot Yes Cosolvent Co-solvent (e.g., Ethanol, PEG) Troubleshoot->Cosolvent Cyclodextrin Cyclodextrin Complexation Troubleshoot->Cyclodextrin Lipid Lipid-Based Formulation Troubleshoot->Lipid Nanosuspension Nanosuspension Troubleshoot->Nanosuspension Cosolvent->Dilute Cyclodextrin->Dilute Lipid->Dilute Nanosuspension->Dilute

Caption: Troubleshooting workflow for poor quinoxalinone solubility.

Logical Relationship

Logical_Relationship cluster_methods Solubilization Methods Solubility Increased Aqueous Solubility Bioavailability Improved Bioavailability Solubility->Bioavailability Reliability Enhanced Assay Reliability & Reproducibility Solubility->Reliability CoSolvency Co-solvency CoSolvency->Solubility Cyclodextrins Cyclodextrins Cyclodextrins->Solubility pH_Adjustment pH Adjustment pH_Adjustment->Solubility Formulation Advanced Formulations (Liposomes, Nanoparticles) Formulation->Solubility

Caption: Relationship between solubilization methods and improved assay outcomes.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of Quinoxalinone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Quinoxalinone derivatives have emerged as a significant class of heterocyclic compounds, drawing considerable interest from the scientific community for their wide range of pharmacological properties, including potent antibacterial activity.[1][2][3] This guide provides a comparative analysis of the antibacterial efficacy of quinoxalinone isomers and their derivatives, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in this field. The analysis focuses on key structural isomers and their performance against various bacterial strains.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of quinoxalinone isomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[4] The data presented below summarizes the MIC values of various quinoxalinone derivatives against both Gram-positive and Gram-negative bacteria.

A key study directly comparing isomers involved the synthesis of 6-benzoyl-3-methyl-2(1H)quinoxalinone and its 7-benzoyl isomer.[1] While both showed activity, variations in their efficacy and the activity of their subsequent derivatives highlight the importance of substituent placement on the quinoxalinone core.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Quinoxalinone Derivatives

Compound/IsomerDerivative/ModificationGram-Positive BacteriaGram-Negative BacteriaReference
Quinoxaline-based C-2 amine-substituted analogues S. aureusE. coli[5]
Compound 5p3-amino-2-(4-methoxy phenylethylamine)-quinoxaline44-32[5]
Compound 5m3-amino-2-(phenylethylamine)-quinoxaline16>128[5]
Compound 5o3-amino-2-(3-methoxy phenylethylamine)-quinoxaline1632[5]
Benzoyl-3-methyl-2(1H)quinoxalinone Isomers S. aureus, B. cereusS. marcescens, P. merabitis[1]
Isomer 1a6-Benzoyl-3-methyl-2(1H)quinoxalinoneVaried ActivityVaried Activity[1]
Isomer 1b7-Benzoyl-3-methyl-2(1H)quinoxalinoneVaried ActivityVaried Activity[1]
Quinoxaline 1,4-di-N-oxide Esters N. brasiliensis (Reference Strain)N/A[6]
Compound N-05Quinoxaline-2-carboxylate 1,4-di-N-oxide derivative< 1N/A[6]
Compound N-09Quinoxaline-2-carboxylate 1,4-di-N-oxide derivative< 1N/A[6]
Compound N-11Quinoxaline-2-carboxylate 1,4-di-N-oxide derivative< 1N/A[6]
Compound N-13Quinoxaline-2-carboxylate 1,4-di-N-oxide derivative< 1N/A[6]

Note: "Varied Activity" indicates that the source reported antimicrobial screening with activity but did not provide specific MIC values in the abstract. N/A indicates that data was not applicable or not provided for that category.

Experimental Protocols

The following section details a standard methodology for determining the antibacterial activity of chemical compounds, based on protocols frequently cited in the literature.[4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is established using a broth microdilution method, a widely accepted technique for testing antimicrobial susceptibility.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) are used.[3][5]
  • The bacteria are incubated and activated in a suitable nutrient broth at 37°C for 24 hours.[4]
  • The bacterial suspension is then diluted to achieve a standardized concentration, typically around 1 x 10⁸ Colony Forming Units (CFU)/mL.[4]

2. Preparation of Test Compounds:

  • The synthesized quinoxalinone isomers and their derivatives are dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create stock solutions.[3]
  • A series of two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8 µg/mL).[4]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility. A known antibiotic, such as Ciprofloxacin or Gentamycin, is used as a reference standard.[3][4]
  • The plates are incubated at 37°C for 24 hours.[4]

4. Data Interpretation:

  • After incubation, the plates are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[4]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate a typical experimental workflow for antibacterial screening and the proposed mechanism of action for a class of quinoxaline derivatives.

G cluster_synthesis Compound Preparation cluster_testing Antibacterial Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoxalinone Isomers Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Stock Preparation of Stock Solutions (DMSO) Purification->Stock Dilution Serial Dilution in 96-Well Plates Stock->Dilution Transfer to Assay Inoculation Inoculation with Bacterial Strains Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation Read Results MIC Determination of MIC Observation->MIC Comparison Comparative Analysis MIC->Comparison

Caption: Experimental workflow for antibacterial activity screening.

Proposed Mechanism of Action: Quinoxaline 1,4-di-N-oxides (QdNOs)

While the exact mechanisms for all quinoxalinone derivatives are still under investigation, studies on Quinoxaline 1,4-di-N-oxides (QdNOs) provide significant insight into a potential pathway. These compounds are believed to act as bioreductive agents, being activated under hypoxic conditions often found in bacterial environments.[7]

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to critical cellular components.[7]

G QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Reduction Bacterial Metabolic Reduction QdNO->Reduction Enters Bacterium ROS Generation of Reactive Oxygen Species (ROS) Reduction->ROS Leads to DNA_Damage DNA Damage & Degradation ROS->DNA_Damage Cell_Wall_Damage Cell Wall & Membrane Damage ROS->Cell_Wall_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Cell_Wall_Damage->Cell_Death

Caption: Proposed antibacterial mechanism for Quinoxaline 1,4-di-N-oxides.

References

3-Ethylquinoxalin-2(1H)-one in Antimicrobial Research: A Comparative Guide to Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Quinoxaline derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The quinoxalin-2(1H)-one scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This guide focuses on the antimicrobial properties of these derivatives, with a specific interest in the 3-ethyl substituted analog.

Performance Comparison of Quinoxalinone Derivatives

While direct antimicrobial screening data for 3-Ethylquinoxalin-2(1H)-one is currently unavailable, extensive research on other substituted quinoxalin-2(1H)-ones provides valuable benchmarks. The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The following table summarizes the antimicrobial activity of various quinoxalinone derivatives from published studies.

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
3-Methylquinoxalin-2(1H)-one Derivatives
2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (various derivatives)Staphylococcus aureus-Highly Active[1]
Bacillus subtilis-Highly Active[1]
Escherichia coli-Highly Active[1]
Pseudomonas aeruginosa-Highly Active[1]
Other Substituted Quinoxalin-2(1H)-ones
3-{[2-({(E)-[substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one (various derivatives)Staphylococcus aureus-Active[4]
Pseudomonas aeruginosa-Highly Active[4]
Escherichia coli-Highly Active[4]
Candida albicans-Highly Active[4]
Quinoxaline-1,4-di-N-oxide Derivatives
Various DerivativesStaphylococcus aureusGood to Moderate Activity-[4]
Bacillus subtilisGood to Moderate Activity-[4]
Escherichia coliGood to Moderate Activity-[4]
Methicillin-resistant S. aureus (MRSA)Good to Moderate Activity-[4]

Note: "Highly Active" and "Active" are qualitative descriptions from the source material where specific MIC values were not provided. The provided data indicates that substitutions at the 3-position and on the quinoxaline ring system significantly influence the antimicrobial spectrum and potency.

Experimental Protocols

The evaluation of antimicrobial activity for quinoxalinone derivatives typically follows standardized methodologies. The two most common methods cited in the literature are the Agar Disc Diffusion Method and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

G prep Prepare standardized microbial inoculum plate Inoculate surface of agar plate prep->plate disc Place sterile paper discs impregnated with test compound on agar plate->disc incubate Incubate under appropriate conditions disc->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Fig. 1: Workflow of the Agar Disc Diffusion Method.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of a sterile agar plate.[1]

  • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[1]

  • The impregnated discs are placed on the surface of the inoculated agar plate.

  • The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[4]

  • The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc.[1]

Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G serial_dilution Perform serial dilutions of the test compound in a 96-well microtiter plate inoculate Add a standardized microbial suspension to each well serial_dilution->inoculate incubate Incubate the plate under suitable conditions inoculate->incubate observe Visually inspect for turbidity or use a plate reader to determine growth incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic

Fig. 2: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Serial dilutions of the test compound are prepared in a liquid growth medium in the wells of a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions to allow for microbial growth.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Mechanism of Action

The precise antimicrobial mechanism of this compound is yet to be elucidated. However, studies on related quinoxaline derivatives, particularly the quinoxaline 1,4-di-N-oxides, suggest a potential mode of action involving the generation of reactive oxygen species (ROS).

G Quinoxalinone Quinoxalinone Derivative Bacterial_Cell Bacterial Cell Quinoxalinone->Bacterial_Cell ROS Reactive Oxygen Species (ROS) Bacterial_Cell->ROS Metabolic Activation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Fig. 3: Proposed Mechanism of Action for some Quinoxaline Antimicrobials.

This proposed pathway involves the metabolic activation of the quinoxaline derivative within the bacterial cell, leading to the production of ROS. These highly reactive species can then cause oxidative damage to critical cellular components, including DNA, ultimately leading to bacterial cell death.

Synthesis of this compound

For researchers interested in investigating the antimicrobial properties of this compound, its synthesis is a critical first step. A common synthetic route involves the condensation of o-phenylenediamine with an appropriate α-keto ester.

G start o-Phenylenediamine + Ethyl 2-oxobutanoate reaction Condensation Reaction (e.g., in refluxing ethanol) start->reaction product This compound reaction->product

Fig. 4: General Synthesis Scheme for this compound.

Conclusion and Future Directions

The quinoxalin-2(1H)-one scaffold represents a promising platform for the development of novel antimicrobial agents. While the antimicrobial profile of this compound remains to be determined, the significant activity observed in closely related analogs suggests that it is a compound worthy of further investigation. Future research should focus on the synthesis and comprehensive antimicrobial screening of this compound against a diverse panel of clinically relevant bacteria and fungi. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for optimizing its antimicrobial potential and guiding the design of next-generation quinoxalinone-based therapeutics.

References

"in vivo validation of the anticancer activity of 3-Ethylquinoxalin-2(1H)-one derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of 3-Ethylquinoxalin-2(1H)-one and related quinoxalinone derivatives. This analysis is based on available experimental data, offering insights into their therapeutic potential and mechanisms of action.

Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, with numerous studies highlighting their activity against various tumors.[1] These compounds have been shown to target several key pathways in cancer progression, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and various kinases.[2][3] This guide focuses on the in vivo validation of these compounds, presenting a comparative analysis of their performance against established anticancer agents.

Comparative In Vivo Efficacy

The following table summarizes the in vivo anticancer activity of selected quinoxalin-2(1H)-one derivatives from preclinical studies.

Derivative Name/IdentifierCancer ModelDosage and AdministrationTumor Growth Inhibition (%)Key Findings
Compound IV (A quinoxaline-based derivative) Ehrlich Solid Tumor (in mice)Not specifiedSignificant reduction in tumor volume and weightMinimal toxicity observed. The compound induces apoptosis through Topoisomerase II inhibition.[4]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) Not specified (in mice)1.0 mg/kg62%Showed extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel.[5]
Compound 15 (A quinoxaline-2(1H)-one derivative) Not specifiedNot specifiedPotent VEGFR-2 inhibitorShowed better anti-proliferative activities than doxorubicin and sorafenib against HepG-2, MCF-7, and HCT-116 cell lines in vitro.[6][7]
Compound 17b (A quinoxaline-2(1H)-one derivative) Not specifiedNot specifiedPotent VEGFR-2 inhibitorDemonstrated superior anti-proliferative activities compared to doxorubicin and sorafenib against three cancer cell lines in vitro.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the studies of quinoxalinone derivatives.

In Vivo Ehrlich Solid Tumor Model

This model is commonly used to evaluate the in vivo anticancer activity of novel compounds.

  • Animal Model: Swiss albino mice are typically used.

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are injected subcutaneously into the right thigh of the mice.

  • Treatment: Once the tumor reaches a palpable size, the animals are randomly divided into control and treatment groups. The test compound (e.g., Compound IV) is administered, often intraperitoneally, at a specified dose and schedule. A control group receives the vehicle, and a positive control group may receive a standard anticancer drug like doxorubicin.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: At the end of the study period, the mice are euthanized, and the tumors are excised and weighed.

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of toxicity, is monitored throughout the experiment.[4]

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in an appropriate medium and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxalinone derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized with a solvent like DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[2]

Signaling Pathways and Mechanisms of Action

The anticancer activity of quinoxalin-2(1H)-one derivatives is often attributed to their ability to interfere with specific signaling pathways crucial for tumor growth and survival.

One of the primary mechanisms of action for some quinoxalinone derivatives is the inhibition of Topoisomerase II (Topo II) .[4] Topo II is an enzyme that plays a critical role in DNA replication and transcription. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

TopoII_Inhibition_Pathway Quinoxalinone_Derivative Quinoxalinone Derivative Topo_II Topoisomerase II Quinoxalinone_Derivative->Topo_II DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase II by quinoxalinone derivatives leading to apoptosis.

Another significant target for this class of compounds is the VEGFR-2 signaling pathway .[6][7] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these derivatives can effectively cut off the tumor's blood supply, leading to growth inhibition.

VEGFR2_Inhibition_Pathway Quinoxalinone_Derivative Quinoxalinone Derivative VEGFR2 VEGFR-2 Quinoxalinone_Derivative->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Caption: Quinoxalinone derivatives inhibit angiogenesis by targeting the VEGFR-2 pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of the anticancer activity of novel quinoxalin-2(1H)-one derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Synthesis Synthesis of Derivatives Cell_Screening Cancer Cell Line Screening (MTT Assay) Synthesis->Cell_Screening Mechanism_Studies Mechanism of Action (e.g., Enzyme Inhibition) Cell_Screening->Mechanism_Studies Animal_Model Tumor Model (e.g., Ehrlich Solid Tumor) Mechanism_Studies->Animal_Model Treatment Compound Administration Animal_Model->Treatment Data_Collection Tumor Measurement & Toxicity Assessment Treatment->Data_Collection Analysis Data Analysis & Conclusion Data_Collection->Analysis

Caption: A generalized workflow for the evaluation of anticancer quinoxalinone derivatives.

References

A Comparative Guide to the Biological Activity of 3-Ethylquinoxalin-2(1H)-one and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Ethylquinoxalin-2(1H)-one and its close structural analogs against various cancer cell lines. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares data from closely related 3-alkyl- and 3-vinyl-quinoxalin-2(1H)-one derivatives to provide a predictive overview of its potential anticancer efficacy and mechanism of action. The information is presented to aid in the design of future studies and to highlight the therapeutic potential of this class of compounds.

Comparative Cytotoxicity of Quinoxalinone Derivatives

The cytotoxic effects of various quinoxalin-2(1H)-one derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values have been extracted from multiple studies to provide a comparative overview.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-Methylquinoxalin-2(1H)-one Derivatives
Compound 11eHepG-2 (Liver)2.1 - 9.8Sorafenib2.2
MCF-7 (Breast)2.1 - 9.8Sorafenib3.4
Compound VIIIcHCT-116 (Colon)2.5DoxorubicinNot Specified
Compound VIIdHCT-116 (Colon)7.8DoxorubicinNot Specified
Compound VIIIeHCT-116 (Colon)8.4DoxorubicinNot Specified
3-Vinyl-quinoxalin-2(1H)-one Derivatives
Series A & B CompoundsH460 (Lung)Good to ExcellentTKI258Not Specified
HCT-116 (Colon)Good to ExcellentTKI258Not Specified
HeLa (Cervical)Good to ExcellentTKI258Not Specified
B16-F10 (Melanoma)Good to ExcellentTKI258Not Specified
Other Quinoxaline Derivatives
Compound IV (Quinoxaline-based)PC-3 (Prostate)2.11DoxorubicinNot Specified
HepG2 (Liver)> 50DoxorubicinNot Specified
Compound III (Quinoxaline-based)PC-3 (Prostate)4.11DoxorubicinNot Specified
HepG2 (Liver)> 50DoxorubicinNot Specified
Compound 6kHeLa (Cervical)12.17 ± 0.9Doxorubicin8.87 ± 0.6
HCT-116 (Colon)9.46 ± 0.7Doxorubicin5.57 ± 0.4
MCF-7 (Breast)6.93 ± 0.4Doxorubicin4.17 ± 0.2
PC-3 (Prostate)10.88 ± 0.8Doxorubicin5.23 ± 0.3

Mechanistic Insights: Signaling Pathways and Cellular Effects

Quinoxaline derivatives exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Signaling Pathways

Based on studies of related quinoxaline compounds, this compound may target several key signaling pathways involved in cancer cell proliferation and survival.[1] These include:

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades responsible for cell growth and angiogenesis.[1]

  • Topoisomerase II (Topo II): Some quinoxaline derivatives have been shown to inhibit Topo II, an enzyme crucial for DNA replication and repair, leading to DNA damage and apoptosis.[2]

  • Apoptotic Pathways: These compounds can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2).

Signaling_Pathways cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome Quinoxalinone Quinoxalinone VEGFR VEGFR Quinoxalinone->VEGFR Inhibits EGFR EGFR Quinoxalinone->EGFR Inhibits Topo_II Topo_II Quinoxalinone->Topo_II Inhibits Angiogenesis_Inhibition Inhibit Angiogenesis VEGFR->Angiogenesis_Inhibition Proliferation_Block Block Proliferation EGFR->Proliferation_Block DNA_Damage DNA Damage Topo_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Angiogenesis_Inhibition->Apoptosis DNA_Damage->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Biological Activity Assessment

A typical workflow to assess the anticancer properties of a compound like this compound involves a series of in vitro assays.

Experimental_Workflow Start Compound Synthesis This compound Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, HCT-116) Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic Markers) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Activity Data_Analysis->Conclusion

Caption: General workflow for evaluating the anticancer activity of a test compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to evaluate the biological activity of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase A staining buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Caspase-9, Bcl-2, Bax, and GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities relative to the loading control.

References

"benchmarking the synthetic efficiency of different routes to 3-Ethylquinoxalin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical and materials science, the synthesis of quinoxalinone scaffolds remains a cornerstone of drug discovery and development. This guide provides a comparative analysis of two distinct synthetic strategies for obtaining 3-Ethylquinoxalin-2(1H)-one: the classical condensation of o-phenylenediamine with an α-keto ester and a modern, visible-light-mediated C-H functionalization. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient synthetic route for their specific needs.

At a Glance: Comparison of Synthetic Efficiencies

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, offering a clear comparison of their respective efficiencies.

ParameterRoute 1: Classical CondensationRoute 2: Visible-Light-Mediated C-H Ethylation
Starting Materials o-Phenylenediamine, Ethyl 2-oxobutanoateQuinoxalin-2(1H)-one, Ethyl Iodide
Reaction Time 30 minutes12 hours
Temperature 120 °CRoom Temperature (25-30 °C)
Solvent EthanolAcetonitrile (MeCN)
Catalyst/Reagent None (thermal condensation)fac-Ir(ppy)₃ (photocatalyst), K₂CO₃ (base)
Yield 76%85%
Work-up Cooling, filtration, washingEvaporation, column chromatography

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two benchmarked synthetic routes to this compound.

G cluster_0 Route 1: Classical Condensation cluster_1 Route 2: Visible-Light-Mediated C-H Ethylation start1 o-Phenylenediamine + Ethyl 2-oxobutanoate process1 Reflux in Ethanol (120 °C, 30 min) start1->process1 end1 This compound process1->end1 start2 Quinoxalin-2(1H)-one + Ethyl Iodide process2 fac-Ir(ppy)₃, K₂CO₃, MeCN Blue LEDs, RT, 12 h start2->process2 end2 This compound process2->end2

A flowchart comparing the classical and modern synthetic routes.

Experimental Protocols

Detailed methodologies for the two benchmarked synthetic routes are provided below.

Route 1: Classical Condensation Synthesis

This method relies on the thermal condensation of an aromatic diamine with an α-keto ester to form the quinoxalinone ring system.

Procedure:

  • A mixture of o-phenylenediamine (10.0 mmol) and ethyl 2-oxobutanoate (10.0 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux at 120 °C with stirring for 30 minutes.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a silvery-white crystalline solid.

Route 2: Visible-Light-Mediated C-H Ethylation

This modern approach utilizes photoredox catalysis to directly functionalize the C-H bond of a pre-formed quinoxalin-2(1H)-one core.

Procedure:

  • To an oven-dried Schlenk tube, quinoxalin-2(1H)-one (0.2 mmol), fac-Ir(ppy)₃ (1 mol%), and K₂CO₃ (2.0 equiv.) are added.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous acetonitrile (MeCN, 2.0 mL) and ethyl iodide (3.0 equiv.) are added via syringe.

  • The reaction mixture is stirred under irradiation with blue LEDs at room temperature (25-30 °C) for 12 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired this compound.

Concluding Remarks

This comparative guide highlights a trade-off between the classical and modern synthetic approaches to this compound. The classical condensation method is rapid and straightforward, requiring no specialized catalysts, making it an attractive option for large-scale synthesis where time and cost are primary drivers. However, it operates at a high temperature.

In contrast, the visible-light-mediated C-H ethylation offers a higher yield under ambient temperature conditions, aligning with the principles of green and sustainable chemistry. While this method requires a longer reaction time and a photocatalyst, its mild conditions and high efficiency may be preferable for the synthesis of complex, heat-sensitive molecules and for applications where maximizing yield is paramount. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, time constraints, and the availability of specialized equipment.

A Comparative Guide to the Validation of Analytical Methods for 3-Ethylquinoxalin-2(1H)-one Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative analysis of 3-Ethylquinoxalin-2(1H)-one. The information presented is designed to assist researchers in selecting and validating a suitable method for their specific application, whether in drug discovery, quality control, or pharmacokinetic studies. The performance data herein is synthesized from established validation results for structurally similar quinoxalinone and heterocyclic compounds to provide a realistic and practical benchmark.

Method Comparison: HPLC-UV vs. LC-MS

Both HPLC-UV and LC-MS are powerful chromatographic techniques suitable for the quantification of this compound. The primary distinction lies in their detection mechanisms, which dictates their sensitivity, selectivity, and overall performance.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely accessible and cost-effective. It relies on the principle that this compound, containing a chromophore within its quinoxalinone structure, will absorb ultraviolet (UV) light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the sample. This technique is robust and reliable for assays where the analyte concentration is relatively high and the sample matrix is not overly complex.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more advanced technique that couples the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and specificity, allowing for the detection and quantification of the analyte at very low concentrations, even in complex biological matrices.[1]

Quantitative Data Summary

The following tables summarize the typical performance characteristics expected from validated HPLC-UV and LC-MS methods for the quantification of a small molecule like this compound. These values are based on published data for analogous compounds.[2][3][4]

Table 1: HPLC-UV Method - Expected Validation Parameters

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Linear Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~10-30 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL

Table 2: LC-MS Method - Expected Validation Parameters

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.995
Linear Range 0.1 - 1000 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (Typically ±15%, ±20% at LLOQ)[5]
Precision (% RSD) ≤ 15.0% (≤ 20% at LLOQ)[5]
Limit of Detection (LOD) ~0.03 ng/mL (0.30 µg/kg)[2]
Limit of Quantification (LOQ) ~0.1 ng/mL (1.10 µg/kg)[2]

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using HPLC-UV and LC-MS.

Protocol 1: HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact composition should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution of this compound from 200-400 nm to find the wavelength of maximum absorbance (λmax), anticipated to be around 315-320 nm for quinoxaline structures.[6]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution to cover the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample matrix in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[4]

Protocol 2: LC-MS Method
  • Chromatographic System: A UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole, QQQ) with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) for faster analysis.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • A typical gradient might be 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and compound.[2]

    • MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]⁺) and the most stable, abundant product ions by infusing a standard solution. Two transitions (a quantifier and a qualifier) are typically monitored for confirmation.

  • Standard Preparation: Prepare a stock solution (1 mg/mL) and perform serial dilutions in the appropriate solvent to create calibration standards covering the expected range (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

  • Sample Preparation: Sample preparation is critical to minimize matrix effects.[7] Methods may include protein precipitation (for plasma/serum), solid-phase extraction, or liquid-liquid extraction. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added before extraction.

Visualized Workflows and Logic

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the two proposed methods.

G cluster_prep Phase 1: Method Development cluster_val Phase 2: Method Validation cluster_app Phase 3: Application A Define Analytical Requirements B Select Technique (HPLC-UV / LC-MS) A->B C Optimize Parameters (Column, Mobile Phase, etc.) B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I J Quality Control Checks I->J

Caption: General workflow for the development and validation of an analytical method.

G cluster_hplcuv HPLC-UV Method cluster_lcms LC-MS Method start Quantification of This compound hplc_cost Lower Cost start->hplc_cost lcms_cost Higher Cost start->lcms_cost hplc_sens Moderate Sensitivity (µg/mL range) hplc_matrix Susceptible to Matrix Interference hplc_use Use Case: QC, Assay (Higher Concentrations) lcms_sens High Sensitivity & Selectivity (ng/mL to pg/mL range) lcms_matrix Manages Complex Matrices Well lcms_use Use Case: Bioanalysis, Trace Impurity (Low Concentrations)

Caption: Comparison of key attributes for HPLC-UV and LC-MS methods.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 3-Ethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals handling 3-Ethylquinoxalin-2(1H)-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.

Hazard Identification and Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and eye irritation.

  • Respiratory Issues: May cause respiratory irritation.

Due to these potential hazards, this compound and its containers must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks.

PPE ComponentSpecification
Gloves Nitrile rubber, minimum 0.11 mm thickness
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Workflow for Waste Collection:

start Identify this compound Waste container Select a Designated, Labeled, and Compatible Hazardous Waste Container start->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated Secondary Containment Area seal->storage pickup Arrange for Pickup by an Approved Waste Disposal Vendor storage->pickup

Caption: Waste Collection and Segregation Workflow

Decontamination Procedures

Any equipment or surfaces that come into contact with this compound must be thoroughly decontaminated.

Experimental Protocol for Decontamination:

  • Prepare a Decontamination Solution: A solution of soap and water is generally effective for initial cleaning. For more thorough decontamination, a suitable laboratory detergent should be used.

  • Initial Wipe-Down: Using absorbent pads, wipe down all contaminated surfaces to remove gross contamination.

  • Apply Decontamination Solution: Liberally apply the decontamination solution to all affected areas.

  • Scrub Surfaces: Use brushes or wipes to scrub the surfaces, ensuring all residue is removed.

  • Rinse Thoroughly: Rinse the surfaces with water.

  • Final Wipe: Perform a final wipe with a clean, dry absorbent pad.

  • Dispose of Materials: All cleaning materials (pads, wipes, etc.) must be disposed of as hazardous waste.

Disposal Pathway

The designated disposal route for this compound is through an approved hazardous waste management company. This ensures the chemical is handled and disposed of in accordance with all local, state, and federal regulations.

cluster_lab Laboratory cluster_vendor Approved Waste Vendor lab_gen Waste Generation lab_collect Collection & Segregation lab_gen->lab_collect lab_storage Temporary Storage lab_collect->lab_storage vendor_pickup Waste Pickup lab_storage->vendor_pickup vendor_transport Transportation vendor_pickup->vendor_transport vendor_disposal Final Disposal (e.g., Incineration) vendor_transport->vendor_disposal

Caption: Disposal Pathway for this compound

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

Personal protective equipment for handling 3-Ethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Ethylquinoxalin-2(1H)-one. The following procedures are based on the known hazards of structurally related quinoxaline compounds and general best practices for laboratory safety. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) if a more specific one becomes available.

Hazard Summary and Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet for this compound, a conservative approach to handling is recommended. Based on data for related quinoxalinone compounds, this chemical should be treated as potentially hazardous.[1][2] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related compounds are also suspected of causing cancer.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles that meet EN166, AS/NZS 1337.1, or equivalent national standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1][3]To protect against eye irritation and chemical splashes.
Skin Protection Wear a lab coat (Nomex® or similar flame-resistant material is recommended) buttoned and fitting properly to cover as much skin as possible.[3] Use impervious gloves (e.g., nitrile, neoprene) and change them frequently, especially after direct contact with the compound.[3][4] Thicker, reusable gloves may be necessary for tasks with a higher risk of mechanical abrasion or puncture.[1]To prevent skin irritation and potential absorption of the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[1][3] An N95 or higher-rated respirator may be necessary if dust or aerosols are generated.[4] A full respiratory protection program, including fit-testing and training, should be in place if respirators are used.[3]To prevent respiratory tract irritation from dust or fumes.[1][2]
Footwear Wear closed-toe, closed-heel shoes that cover the entire foot.[3]To protect against spills and dropped objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to immediate cleanup.

1. Preparation and Engineering Controls:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood: Conduct all handling of this compound, including weighing and preparing solutions, inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated work area.

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.[1]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: If the compound is used in a reaction, ensure the apparatus is securely clamped and any potential exothermic reactions are monitored.

3. Post-Handling and Immediate Cleanup:

  • Decontamination: After handling, thoroughly decontaminate the work area, including the fume hood sash and any equipment used.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands, and dispose of them in the designated chemical waste container.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical occurred.[1]

  • Spill Response: In case of a spill, follow your institution's spill response procedures. For a small spill of solid material, avoid generating dust by using a wet-wipe or a HEPA-filtered vacuum cleaner.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's established procedures for the final disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_fume Prepare Fume Hood prep_risk->prep_fume prep_ppe Don PPE prep_fume->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Perform Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.